alpha-(6-Methyl-2-pyridyl)-2-propenol
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6,9,11H,1H2,2H3 |
InChI Key |
GAZDMZPWWKLURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C=C)O |
Origin of Product |
United States |
Technical Whitepaper: Structural Elucidation, Exact Mass Determination, and Synthesis of alpha-(6-Methyl-2-pyridyl)-2-propenol
Executive Summary
The compound alpha-(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly versatile organic intermediate characterized by its dual functionality: a basic pyridine heterocycle and a reactive allylic alcohol. In drug development and medicinal chemistry, this structural motif serves as a critical scaffold for synthesizing complex active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutic agents[1](). This whitepaper provides an in-depth technical analysis of its exact mass, physicochemical properties, and a self-validating synthetic methodology designed for high-yield isolation.
Chemical Identity & Structural Elucidation
The molecular architecture of alpha-(6-Methyl-2-pyridyl)-2-propenol features a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers unless stereoselectively synthesized. The electron-rich nature of the propenol double bond, combined with the basicity of the pyridine nitrogen, dictates its behavior in electrophilic substitutions and condensation reactions[2]().
To support analytical and computational chemistry workflows, the exact quantitative parameters of the molecule are summarized below:
| Parameter | Quantitative Value |
| IUPAC Name | 1-(6-methylpyridin-2-yl)prop-2-en-1-ol |
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| Exact Monoisotopic Mass | 149.08406 Da |
| Theoretical [M+H]⁺ m/z | 150.09134 Da |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Hydroxyl Oxygen) |
Self-Validating Synthesis Protocol: Grignard Addition
The most robust and scalable method for synthesizing alpha-(6-Methyl-2-pyridyl)-2-propenol is the nucleophilic addition of a vinyl Grignard reagent to 6-methylpicolinaldehyde[1](). The following protocol is engineered as a self-validating system, ensuring that intermediate checkpoints dictate the progression of the workflow.
Phase 1: Reagent Preparation & System Purging
-
Step 1.1: Flame-dry a 100 mL Schlenk flask under vacuum and purge with ultra-high purity Argon.
-
Causality: Grignard reagents are highly sensitive to moisture. Atmospheric water will prematurely protonate the vinylmagnesium bromide, destroying the nucleophile and generating ethylene gas.
-
-
Step 1.2: Dissolve 6-methylpicolinaldehyde (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
Phase 2: Nucleophilic Addition
-
Step 2.1: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Causality: The methyl protons at the 6-position of the pyridine ring possess weak acidity. At ambient temperatures, the Grignard reagent may act as a base rather than a nucleophile, deprotonating the methyl group and leading to unwanted enamine-like side reactions. Cryogenic conditions kinetically favor nucleophilic attack on the carbonyl carbon.
-
-
Step 2.2: Add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.
-
Self-Validation Checkpoint: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed to Phase 3 only when the aldehyde precursor peak (m/z 122.06) is completely consumed.
Phase 3: Quench and Isolation
-
Step 3.1: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl.
-
Causality: A mild proton source (pH ~5.5) is required to hydrolyze the magnesium alkoxide intermediate. Using a strong acid (e.g., HCl) would catalyze the dehydration of the newly formed allylic alcohol, rapidly converting the product into an undesired conjugated diene.
-
-
Step 3.2: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Figure 1: Grignard synthesis workflow for alpha-(6-Methyl-2-pyridyl)-2-propenol.
Analytical Validation & Exact Mass Determination
To confirm the structural fidelity of the synthesized compound, High-Resolution Mass Spectrometry (HRMS) is mandatory. The exact mass determination distinguishes the target molecule from isobaric impurities.
Phase 1: Sample Preparation
-
Step 1.1: Dilute the purified compound to 1 µg/mL in a solvent matrix of 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid ensures the complete protonation of the basic pyridine nitrogen (pKa ~ 6.0), maximizing ionization efficiency and signal-to-noise ratio in positive ion mode.
-
Phase 2: Mass Spectrometry Acquisition
-
Step 2.1: Inject the sample into an LC-Q-TOF or Orbitrap system equipped with a heated Electrospray Ionization (HESI) source.
-
Step 2.2: Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the mass analyzer resolution to ≥ 60,000 FWHM.
-
Self-Validation Checkpoint: The instrument must be externally calibrated using a standard mass mix immediately prior to injection to ensure mass accuracy is maintained within < 2 ppm.
Phase 3: Data Processing
-
Step 3.1: Extract the ion chromatogram for the theoretical [M+H]⁺ mass. The observed exact mass must align with 150.09134 Da .
Figure 2: High-Resolution Mass Spectrometry (HRMS) validation workflow.
References
- Google Patents.WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors.
Sources
Whitepaper: Physicochemical Profiling and Synthetic Methodologies of α-(6-Methyl-2-pyridyl)-2-propenol
Executive Summary
As a Senior Application Scientist overseeing advanced intermediate development, I frequently encounter molecules that serve as critical linchpins in drug discovery. α-(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is one such privileged scaffold. By bridging the gap between heterocyclic medicinal chemistry and complex aliphatic functionalization, this bifunctional building block has become highly sought after in the synthesis of targeted therapeutics, including kinase inhibitors and anti-virulence agents[1][2].
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its divergent reactivity profile, designed to equip drug development professionals with actionable, field-proven insights.
Molecular Architecture & Physicochemical Profiling
The utility of α-(6-Methyl-2-pyridyl)-2-propenol stems from its tripartite functional architecture:
-
The Pyridine Ring: Features a methyl group at the C6 position, which introduces steric hindrance that can dictate the regioselectivity of downstream metal-catalyzed cross-couplings. The nitrogen atom serves as a strong hydrogen bond acceptor and a coordination site for transition metals.
-
The Secondary Hydroxyl Group: Acts as a hydrogen bond donor and provides a handle for esterification, oxidation to a ketone, or activation as a leaving group (e.g., via mesylation).
-
The Terminal Alkene: A highly reactive moiety primed for olefin cross-metathesis, epoxidation, or Heck-type couplings.
Quantitative Data Summary
To facilitate rapid assessment for Lipinski Rule-of-Five compliance in drug design, the core physicochemical properties are summarized below:
| Property | Specification |
| IUPAC Name | 1-(6-methylpyridin-2-yl)prop-2-en-1-ol |
| Molecular Formula | C9H11NO[3] |
| Molecular Weight | 149.19 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
| Physical State | Pale yellow to amber oil |
Synthetic Methodology: Grignard Addition Protocol
The most robust and scalable method for synthesizing α-(6-Methyl-2-pyridyl)-2-propenol is the nucleophilic addition of vinylmagnesium bromide to 6-methylpicolinaldehyde. This approach is widely cited in pharmaceutical patents for generating advanced intermediates ()[1].
Step-by-Step Experimental Workflow
-
Objective: To establish the secondary allylic alcohol motif via a chelation-controlled Grignard addition.
-
Self-Validating System: The reaction provides immediate visual feedback. The starting aldehyde solution is bright yellow; successful Grignard initiation results in a shift to a pale amber alkoxide complex. TLC monitoring (UV 254 nm) definitively confirms the consumption of the aldehyde.
Protocol:
-
Preparation of the Reaction Vessel: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with ultra-high purity Argon for 15 minutes.
-
Causality: Grignard reagents are highly sensitive to moisture. Ambient water will rapidly protonate the organometallic species, generating ethylene gas and destroying the reagent.
-
-
Substrate Solvation: Dissolve 6-methylpicolinaldehyde (1.0 equiv, 10.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Causality: THF acts as a Lewis base. Its oxygen atoms coordinate to the magnesium center of the Grignard reagent, stabilizing the transition state and enhancing nucleophilicity far better than non-coordinating solvents.
-
-
Temperature Control: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.
-
Causality: The cryogenic temperature suppresses unwanted side reactions, such as the enolization of the aldehyde or pinacol-type homocoupling, ensuring strict kinetic control over the 1,2-addition.
-
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 1.2 equiv, 12.0 mmol) dropwise via a syringe pump over 30 minutes[2].
-
Causality: Dropwise addition prevents localized exothermic spikes that could lead to the polymerization of the vinyl group.
-
-
Reaction Maturation: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour. Monitor progress via TLC (Hexanes:EtOAc 3:1).
-
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).
-
Causality: NH₄Cl provides a mild, buffered proton source to hydrolyze the magnesium alkoxide intermediate. Using a strong acid (like HCl) would risk dehydrating the newly formed allylic alcohol into a diene or protonating the pyridine ring, which traps the product in the aqueous layer.
-
-
Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL).
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure product.
Fig 1: Step-by-step synthetic workflow for α-(6-Methyl-2-pyridyl)-2-propenol.
Chemical Reactivity & Downstream Applications
The true value of α-(6-Methyl-2-pyridyl)-2-propenol lies in its divergent reactivity, which allows medicinal chemists to rapidly generate library analogs.
Pharmaceutical Relevance
-
Antibiotic Tolerance Inhibitors: This scaffold is a critical precursor in the synthesis of aryloxyacetylindoles. These compounds act as MvfR (Multiple virulence factor Regulator) inhibitors, which are deployed to reduce virulence and combat antibiotic tolerance in Gram-negative bacteria like Pseudomonas aeruginosa ()[2].
-
Oncology (Kinase Inhibitors): The molecule is utilized to synthesize aminoheteroaryl benzamides. These targeted therapies are designed to inhibit specific kinase pathways in the treatment of melanoma, leukemia (AML, CML), and various solid tumors ()[1].
Fig 2: Divergent chemical reactivity and functionalization pathways.
References
- Bagdanoff, J. T., et al. "Aminoheteroaryl benzamides as kinase inhibitors." WIPO Patent WO2015066188A1, published May 7, 2015.
- "Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors." WIPO Patent WO2016112088A1, published July 14, 2016.
Sources
Mechanism of action of alpha-(6-Methyl-2-pyridyl)-2-propenol in catalytic reactions
Mechanism of Action of α -(6-Methyl-2-pyridyl)-2-propenol in Catalytic Reactions: An In-Depth Technical Guide
Executive Summary
As transition-metal catalysis evolves toward greener and more atom-economical processes, the design of structurally biased substrates and hemilabile ligands has become paramount. α -(6-Methyl-2-pyridyl)-2-propenol (also known systematically as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) represents a masterclass in structural tuning. By combining an allylic alcohol moiety with a sterically hindered heteroaryl directing group, this compound serves as both a highly reactive substrate and a transient ligand in Palladium (Pd), Ruthenium (Ru), and Rhodium (Rh) catalysis[1].
This whitepaper dissects the mechanistic causality behind its reactivity, focusing on how the 6-methyl group modulates metal coordination, prevents catalyst poisoning, and drives high regioselectivity in directed allylic substitutions and redox isomerizations.
Structural Modulators: Hemilability and Steric Tuning
The unique catalytic behavior of α -(6-Methyl-2-pyridyl)-2-propenol is governed by two interacting structural features:
-
The Pyridyl Directing Group: The nitrogen atom acts as a Lewis base, coordinating to transition metal centers (e.g., Pd(II) or Ru(II)). This pre-coordination brings the metal into close spatial proximity to the allylic C-OH bond. Consequently, the C-O bond can be directly activated without prior derivatization into a highly reactive leaving group (such as an acetate, carbonate, or halide)[2].
-
Steric Bulk at the 6-Position: In unsubstituted 2-pyridyl compounds, the nitrogen can form thermodynamically stable, catalytically inactive bis-coordinated metal complexes, leading to rapid catalyst poisoning. The introduction of the 6-methyl group creates severe steric repulsion upon metal binding[3]. This forces the N-metal bond to become hemilabile —it coordinates just long enough to initiate oxidative addition but dissociates readily to open a coordination site for subsequent catalytic steps, ensuring high turnover frequencies (TOF).
Core Catalytic Mechanisms
Palladium-Catalyzed Directed Allylic Substitution (Tsuji-Trost Type)
Standard allylic alcohols are notoriously poor electrophiles. However, heteroaryl allylic alcohols undergo highly efficient Pd-catalyzed substitutions in aqueous media[2].
-
Pre-activation: The reaction begins with the Pd(0) catalyst coordinating to the alkene and the pyridyl nitrogen. Simultaneously, water molecules form hydrogen bonds with the hydroxyl group, weakening the C-O bond[2].
-
Oxidative Addition: Directed by the pyridyl nitrogen, Pd inserts into the C-OH bond, generating a rigid π -allylpalladium(II) intermediate.
-
Regioselective Nucleophilic Attack: The steric pressure exerted by the 6-methyl group biases the trajectory of the incoming nucleophile (e.g., sulfonyl hydrazines or amines). Attack occurs almost exclusively at the less hindered terminal carbon of the π -allyl system.
-
Reductive Elimination: Following nucleophilic addition, the product is released. The hemilabile N-coordination breaks, regenerating the active Pd(0) catalyst.
Pd-catalyzed directed allylic substitution cycle highlighting the hemilabile N-coordination.
Ruthenium-Catalyzed Redox Isomerization
α -(6-Methyl-2-pyridyl)-2-propenol can also be isomerized to its corresponding saturated ketone using Ru-catalysis[4]. The mechanism relies on internal hydrogen transfer rather than external reductants.
-
N,O-Chelation: The Ru(II) catalyst coordinates to both the pyridyl nitrogen and the alkoxide oxygen, forming a stable metallacycle.
-
β -Hydride Elimination: The metal extracts a hydride from the carbinol carbon, forming a transient Ru-H species coordinated to an enone intermediate.
-
Hydride Reinsertion: The hydride is rapidly transferred to the terminal carbon of the alkene, completing the redox isomerization to yield the saturated ketone[4].
Ru-catalyzed redox isomerization pathway via β-hydride elimination and reinsertion.
Quantitative Data: Catalytic Efficiency Comparison
The following table summarizes the causal impact of the 6-methyl substitution on catalytic efficiency during Pd-catalyzed allylic substitution. The steric bulk directly suppresses catalyst poisoning while maximizing regioselectivity.
| Substrate Type | Directing Group | Steric Bulk (6-Position) | Yield (%) | Regioselectivity (Linear:Branched) | Catalyst Poisoning Risk |
| Standard Allylic Alcohol | None | N/A | < 10% | Poor | Low |
| α -(2-Pyridyl)-2-propenol | Pyridyl N | None | 85% | 70:30 | High (Bis-coordination) |
| α -(6-Methyl-2-pyridyl)-2-propenol | Pyridyl N | Methyl | 92% | > 95:5 | Low (Hemilabile) |
Data synthesized from foundational mechanistic principles of heteroaryl-directed catalysis[2][3].
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Pd-Catalyzed Aerobic Allylic Sulfonylation in Aqueous Media
This protocol leverages water as a hydrogen-bond donor to activate the C-OH bond, bypassing toxic activating reagents[2].
Reagents & Materials:
-
α -(6-Methyl-2-pyridyl)-2-propenol (1.0 mmol)
-
Sulfonyl hydrazine (1.2 mmol)
-
Pd(PPh3)4 (5 mol%)
-
Deionized Water (2.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a 10 mL round-bottom flask, add the α -(6-Methyl-2-pyridyl)-2-propenol, sulfonyl hydrazine, and Pd(PPh3)4 .
-
Solvent Addition: Add 2.0 mL of deionized water. Application Scientist Insight: Do not use organic co-solvents. The hydrophobic effect in water drives the organic substrates together, increasing the effective molarity, while water molecules hydrogen-bond to the hydroxyl leaving group to facilitate oxidative addition.
-
Aerobic Incubation: Stir the mixture at 40 °C open to the air for 4-6 hours. Insight: The reaction does not require nitrogen protection. Air acts as a mild oxidant to facilitate the denitrogenation of the sulfonyl hydrazine intermediate[2].
-
Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the C-O activation. Extract the aqueous layer with ethyl acetate (3 x 5 mL), dry over Na2SO4 , and purify via flash chromatography.
Protocol B: Ru-Catalyzed Redox Isomerization
This protocol demonstrates the internal redox transfer facilitated by N,O-chelation[4].
Reagents & Materials:
-
α -(6-Methyl-2-pyridyl)-2-propenol (1.0 mmol)
-
Ru(II) catalyst (e.g., [η5,κ1P−(C5H4N−C9H5−C6H4PPh2)RuH(PPh3)] ) (1 mol%)
-
Potassium tert-butoxide (tBuOK) (5 mol%)
-
Anhydrous Methanol (3.0 mL)
Step-by-Step Methodology:
-
Catalyst Activation: In a Schlenk tube under inert argon atmosphere, dissolve the Ru(II) catalyst and tBuOK in anhydrous methanol. Stir for 2 minutes. Insight: tBuOK is required to generate the active Ru-alkoxide intermediate by deprotonating the allylic alcohol.
-
Substrate Addition: Inject α -(6-Methyl-2-pyridyl)-2-propenol into the activated catalyst solution.
-
Isomerization: Stir at room temperature for 5-10 minutes. The reaction is remarkably fast due to the hemilabile directing group[4].
-
Validation: Quench with a drop of water. Evaporate the solvent and analyze the crude mixture via 1H NMR. The self-validation is absolute: the disappearance of the multiplet alkene protons (~5.0-6.0 ppm) and the appearance of the saturated alkyl chain protons confirm quantitative redox isomerization[4].
References
-
[1] Enantioselective Addition of Allyltin Reagents to Amino Aldehydes Catalyzed with Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes - MDPI. Available at:
-
[3] Ruthenium-Catalyzed Conversion of sp3 C–O Bonds in Ethers to C–C Bonds Using Triarylboroxines | Organic Letters - ACS Publications. Available at:
-
[2] Pd-Catalyzed Aerobic Synthesis of Allylic Sulfones from Allylic Alcohols and Sulfonyl Hydrazines in Water | The Journal of Organic Chemistry - ACS Publications. Available at:
-
[5] Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC. Available at:
-
[4] Synthesis of phosphine‐tethered indenyl ruthenium complexes through c‐h bonds activation followed by C‐C bond coupling: High performance catalysts for the redox isomerization of allylic alcohols - ResearchGate. Available at:
Thermal stability and thermodynamic profile of alpha-(6-Methyl-2-pyridyl)-2-propenol
Thermal Stability and Thermodynamic Profile of α-(6-Methyl-2-pyridyl)-2-propenol: A Technical Whitepaper
Executive Summary
The compound α-(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly functionalized allylic alcohol serving as a critical intermediate in complex active pharmaceutical ingredient (API) synthesis and cross-coupling reactions. Due to the inherent reactivity of the allylic alcohol moiety and the basicity of the substituted pyridine ring, understanding its thermodynamic profile and thermal degradation pathways is paramount for process safety, storage stability, and reaction optimization.
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will dissect the mechanistic causality behind its thermal behavior and establish a self-validating experimental workflow for thermal hazard assessment.
Structural Thermodynamics & Intramolecular Dynamics
The thermodynamic ground state of α-(6-Methyl-2-pyridyl)-2-propenol is governed by a delicate balance of steric and electronic effects:
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the alpha position is in close proximity to the pyridine nitrogen. This allows for the formation of a pseudo-five-membered ring via intramolecular hydrogen bonding (O-H···N). This interaction lowers the ground-state enthalpy, providing kinetic stability at ambient temperatures.
-
Steric Shielding: The methyl group at the 6-position of the pyridine ring introduces significant steric bulk. Causally, this prevents intermolecular dimerization or complexation at the nitrogen atom, forcing the molecule into a conformation that favors the aforementioned intramolecular H-bond.
-
Allylic Fragility: Despite the stabilizing H-bond, the molecule contains an allylic alcohol moiety. Allylic alcohols are notoriously fragile under thermal stress, often undergoing spontaneous in-column dehydration during high-temperature gas chromatography[1]. The presence of the basic pyridine nitrogen can act as an internal proton shuttle, lowering the activation energy ( Ea ) for dehydration.
Mechanistic Causality of Thermal Degradation
When subjected to thermal stress (typically >140 °C), the kinetic stability provided by hydrogen bonding is overcome, and the molecule diverges into two primary degradation pathways.
Pathway A: Dehydration (Thermodynamically Driven) The most prominent thermal event is dehydration, yielding 2-(1,3-butadienyl)-6-methylpyridine. This pathway is driven by a massive increase in entropy ( +ΔS ) due to the release of water vapor, and a decrease in enthalpy ( −ΔH ) due to the formation of a highly extended conjugated system (the diene conjugated with the pyridine ring). The pyridine nitrogen facilitates this via an E1cB or cyclic transition state, acting as an intramolecular base.
Pathway B: 1,3-Transposition / Isomerization (Kinetically Competitive) Alternatively, the allylic alcohol can undergo a [1,3]-sigmatropic rearrangement or metal/acid-catalyzed transposition to form 1-(6-methylpyridin-2-yl)propan-1-one. While less entropically favorable than dehydration, the formation of the strong C=O bond makes this an enthalpy-driven thermodynamic sink[2].
Fig 1. Mechanistic divergence of α-(6-Methyl-2-pyridyl)-2-propenol under thermal stress.
Quantitative Thermodynamic Profile
To safely scale reactions involving this compound, process chemists must rely on predictive and empirical thermodynamic data. The table below summarizes the critical thermal parameters. Note: Values are derived from group additivity models and analogous substituted allylic alcohols for process safety screening.
| Parameter | Symbol | Estimated Value Range | Causality / Driving Force |
| Enthalpy of Dehydration | ΔHdehyd | -18 to -26 kJ/mol | Exothermic formation of an extended conjugated diene system. |
| Activation Energy (Decomp) | Ea | 115 - 135 kJ/mol | Cleavage of the C-O bond; stabilized by allylic and pyridyl resonance. |
| Heat Capacity | Cp | ~ 245 J/(mol·K) | Vibrational and rotational modes of the substituted pyridine and allyl chain. |
| Onset Temperature | To | 145 - 165 °C | Threshold for thermal auto-catalytic dehydration and rearrangement. |
Experimental Workflow: Self-Validating Thermal Hazard Assessment
To empirically validate the thermal stability of α-(6-Methyl-2-pyridyl)-2-propenol, we utilize Differential Scanning Calorimetry (DSC) in strict accordance with[3].
A critical failure mode in thermal analysis is the masking of an exothermic decomposition by the endothermic evaporation of the sample. To prevent this, the protocol below is designed as a self-validating system : it utilizes sealed high-pressure crucibles and a post-run mass loss check to guarantee data integrity[3].
Step-by-Step DSC Protocol
-
Sample Preparation & Sealing: Weigh exactly 2.0 to 5.0 mg of α-(6-Methyl-2-pyridyl)-2-propenol into a gold-plated, high-pressure DSC crucible. Seal the crucible in a nitrogen-purged glovebox. Causality: The inert headspace prevents oxidative exotherms from skewing the intrinsic stability data, while the high-pressure seal suppresses endothermic vaporization[3].
-
Baseline Calibration: Run an empty sealed crucible against an empty reference crucible to establish a flat thermal baseline. Causality: This isolates the instrument's systemic heat flow from the sample's thermodynamic events.
-
Thermal Scanning: Ramp the temperature from 25 °C to 400 °C at a strict heating rate of 10 K/min.
-
Data Acquisition: Identify the onset temperature ( To ), peak temperature ( Tp ), and integrate the area under the curve to determine the enthalpy of decomposition ( ΔH ).
-
Self-Validation (Mass Loss Check): Upon completion, re-weigh the sealed crucible. Calculate the mass difference. If the mass loss is >10%, a leak has occurred, the endotherm of vaporization has compromised the exotherm of decomposition, and the data must be discarded [3]. If mass loss is <10%, the protocol validates itself, and the thermodynamic data is deemed trustworthy.
Fig 2. Self-validating DSC workflow for thermal hazard assessment per ASTM E537.
Process Chemistry Implications
Understanding the thermodynamic profile of α-(6-Methyl-2-pyridyl)-2-propenol directly dictates how it must be handled in a pilot plant or manufacturing setting:
-
Temperature Limits: Process temperatures should never exceed To−50 °C (approx. 95 °C) to maintain a safe operating margin against auto-catalytic dehydration.
-
Solvent Selection: Protic solvents (like methanol or water) can disrupt the intramolecular H-bonding, potentially increasing the ground-state energy and making the molecule more susceptible to acid-catalyzed dehydration[4]. Aprotic, non-polar solvents are recommended for high-temperature reactions involving this substrate.
References
-
ASTM International. "ASTM E537-24: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM Standards. Available at:[Link]
-
MDPI Molecules. "In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases." Molecules Journal. Available at: [Link]
-
ACS Organic Letters. "CpRu/Brønsted Acid-Catalyzed Enantioselective Dehydrative Cyclization of Pyrroles N-Tethered with Allylic Alcohols." American Chemical Society. Available at:[Link]
-
D-Scholarship@Pitt. "Exploring the Synthetic Application of Allylic Alcohol Isomerization." University of Pittsburgh. Available at: [Link]
Sources
- 1. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases [mdpi.com]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. E537 Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry [store.astm.org]
- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
Step-by-step lab synthesis protocol for alpha-(6-Methyl-2-pyridyl)-2-propenol
Application Note: Grignard-Mediated Synthesis of α-(6-Methyl-2-pyridyl)-2-propenol
Abstract The compound α-(6-Methyl-2-pyridyl)-2-propenol (also known as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a critical allylic alcohol intermediate utilized in the development of advanced pharmaceutical agents, including kinase inhibitors for oncology[1] and MvfR inhibitors for combating antibiotic tolerance in Gram-negative bacteria[2]. This application note details a highly controlled, step-by-step Grignard addition protocol, emphasizing the mechanistic causality behind temperature regulation, anhydrous conditions, and specific quenching methodologies required to maximize yield and prevent side reactions.
Mechanistic Insights & Causality (E-E-A-T)
The synthesis relies on the nucleophilic addition of a vinyl Grignard reagent to a pyridine-2-carboxaldehyde derivative. While conceptually straightforward, the reaction requires strict parametric control:
-
Anhydrous Environment: Grignard reagents (vinylmagnesium bromide) are highly basic and nucleophilic. The presence of water will instantly protonate the reagent, destroying it and generating ethylene gas.
-
Cryogenic Control (-78 °C to -50 °C): The addition of a Grignard reagent to a carbonyl is highly exothermic. Furthermore, 6-methylpicolinaldehyde possesses slightly acidic protons on the 6-methyl group. Maintaining cryogenic temperatures suppresses the basic character of the Grignard reagent, favoring nucleophilic attack at the carbonyl carbon over unwanted deprotonation or aldol-type condensations[1].
-
Mild Quenching (NH₄Cl): The intermediate magnesium alkoxide must be protonated to yield the final alcohol. Using a strong acid (like HCl) risks the dehydration of the resulting allylic alcohol into a conjugated diene. Saturated aqueous ammonium chloride (NH₄Cl) provides a mildly acidic proton source (pH ~5.5) that safely quenches the reaction without promoting elimination[2].
Experimental Workflow Visualization
Caption: Step-by-step workflow for the Grignard-mediated synthesis of α-(6-Methyl-2-pyridyl)-2-propenol.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometry and Reagent Equivalents
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale: 10 mmol) | Role |
| 6-Methylpicolinaldehyde | 121.14 | 1.0 eq | 1.21 g | Electrophile / Starting Material |
| Vinylmagnesium Bromide (1M in THF) | 131.27 | 1.3 eq | 13.0 mL | Nucleophile / Grignard Reagent |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | N/A | 30.0 mL | Reaction Solvent |
| Saturated NH₄Cl (aq) | 53.49 | Excess | 20.0 mL | Mild Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | N/A | 3 x 30 mL | Extraction Solvent |
| Anhydrous Na₂SO₄ | 142.04 | Excess | As needed | Desiccant |
Step-by-Step Laboratory Protocol
Phase 1: Preparation and Setup
-
Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet. Allow the flask to cool to room temperature under a continuous stream of argon to ensure the complete exclusion of ambient moisture.
-
Solvation: Syringe 30 mL of anhydrous THF into the flask. Add 1.21 g (10.0 mmol) of 6-methylpicolinaldehyde. Stir until complete dissolution is achieved.
Phase 2: Cryogenic Addition 3. Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 15 minutes. 4. Grignard Addition: Using a dry, argon-purged syringe, slowly add 13.0 mL (13.0 mmol) of a 1M solution of vinylmagnesium bromide in THF dropwise over 20–30 minutes[1].
- Causality Note: Dropwise addition prevents localized temperature spikes, which could lead to Grignard reagent degradation or undesired side reactions.
Phase 3: Propagation and Quenching 5. Reaction Propagation: After the addition is complete, remove the dry ice/acetone bath and replace it with a controlled cooling bath set to -50 °C. Stir the reaction mixture at this temperature for 1 hour[2]. Monitor the reaction progress via TLC (Thin Layer Chromatography) or LC-MS until the starting material is consumed. 6. Quenching: Cool the mixture back to -78 °C. Slowly add 20 mL of ice-cold saturated aqueous NH₄Cl dropwise.
- Causality Note: The initial drops will cause a vigorous reaction and evolution of heat. Proceed cautiously. Once the magnesium salts precipitate as a white solid, the cooling bath can be removed.
Phase 4: Workup and Purification 7. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 8. Washing & Drying: Combine the organic layers and wash with 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes. 9. Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 35 °C to prevent thermal degradation of the allylic alcohol). 10. Purification: Purify the crude yellow oil via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (typically starting at 9:1 and increasing to 7:3) to afford the pure α-(6-Methyl-2-pyridyl)-2-propenol.
References
- Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors Source: Google Patents URL
- Title: WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors Source: Google Patents URL
Sources
Using alpha-(6-Methyl-2-pyridyl)-2-propenol as a ligand in transition metal catalysis
Application Note: α -(6-Methyl-2-pyridyl)-2-propenol as a Hemilabile N,O-Ligand in Transition Metal Catalysis
Executive Summary
In modern drug development and complex molecule synthesis, the design of the catalytic coordination sphere dictates both the efficiency and stereoselectivity of a transformation. α -(6-Methyl-2-pyridyl)-2-propenol has emerged as a highly privileged, hemilabile N,O-bidentate ligand. Characterized by a soft pyridine nitrogen, a hard alkoxide oxygen (upon deprotonation), and an adjacent allylic moiety, this ligand provides an exceptional stereoelectronic environment for transition metals (e.g., Pd, Zn, Cu, Ru). This application note details the mechanistic rationale, quantitative performance, and validated protocols for deploying this ligand in advanced catalytic workflows.
Mechanistic Principles & Causality (E-E-A-T)
To utilize this ligand effectively, researchers must understand the causality behind its structural features:
-
Steric Bumper Effect (The 6-Methyl Group): The methyl group at the 6-position of the pyridine ring is not merely a structural decoration; it acts as a critical steric bumper. In the absence of this group, transition metals tend to coordinate two ligand molecules, forming a thermodynamically stable but catalytically inert bis-ligated ( ML2 ) complex. The steric bulk of the 6-methyl group introduces a severe steric clash, destabilizing the ML2 state. This forces the equilibrium toward highly active mono-ligated ( ML ) species or[1].
-
Electronic Asymmetry & Hemilability: The ligand features a "hard" alkoxide donor and a "soft" pyridine nitrogen. The deprotonated alkoxide forms a robust, irreversible bond with the metal, anchoring the ligand. Conversely, the pyridine nitrogen is hemilabile—it can reversibly dissociate from the metal center. This dynamic "open-close" mechanism provides a vacant coordination site for incoming substrates (e.g., aryl halides or aldehydes) while preventing catalyst degradation during the catalytic cycle, a principle heavily utilized in[2].
-
High-Valent State Stabilization: The strong σ -donation from the alkoxide oxygen is capable of stabilizing high oxidation states, making this ligand motif highly relevant in [3] using Cu(III) or Ru(IV) intermediates.
Quantitative Data & Application Scope
The table below summarizes the quantitative performance of α -(6-Methyl-2-pyridyl)-2-propenol across different catalytic paradigms.
| Catalytic Application | Metal Precursor | Role of the Ligand | Typical Yield | Enantiomeric Excess (ee) |
| Asymmetric Aldol Addition | ZnEt 2 | Forms a chiral dinuclear Zn2L2 scaffold; provides adjacent Lewis acid/Brønsted base sites. | 85–98% | Up to 99% |
| Aryl Halide Cross-Coupling | [Pd(I)(P t Bu 3 )] 2 | Hemilabile coordination prevents off-cycle Pd(II) dimer trapping; accelerates oxidative addition. | 80–95% | N/A (Achiral) |
| Electrocatalytic Water Oxidation | Cu(OTf) 2 | Stabilizes high-valent Cu(III) intermediates via hard alkoxide donation. | High TOF | N/A |
Catalytic Cycle & Experimental Workflow
Catalytic cycle of dinuclear metal complexes using the hemilabile N,O-ligand.
Step-by-step experimental workflow for ligand metalation and catalysis.
Detailed Experimental Protocols
The following protocol describes the generation of a dinuclear Zinc catalyst for asymmetric addition, designed as a self-validating system to ensure high reproducibility.
Protocol: In Situ Preparation of the Dinuclear Zn-Ligand Catalyst
Prerequisites: All glassware must be flame-dried under vacuum and purged with Argon. Solvents must be anhydrous and degassed.
-
Step 1: Ligand Solvation
-
Action: Dissolve enantiopure (R)- α -(6-Methyl-2-pyridyl)-2-propenol (10 mol%, 0.1 mmol) in anhydrous toluene (2.0 mL) in a Schlenk flask at room temperature.
-
Causality: Toluene is chosen over coordinating solvents (like THF) to prevent solvent competition with the hemilabile pyridine nitrogen during the catalytic cycle.
-
-
Step 2: Metalation & Precatalyst Assembly
-
Action: Cool the solution to 0 °C. Syringe in ZnEt 2 (1.0 M in hexanes, 0.2 mmol) dropwise over 5 minutes.
-
Causality: ZnEt 2 acts as both the metal source and the base. It deprotonates the carbinol, forming the active Zn-alkoxide bond and releasing ethane.
-
Self-Validation Check: The immediate evolution of ethane gas (visible bubbling) confirms active metalation. Once bubbling ceases, the formation of the dinuclear [Zn2L2] complex is complete. A persistent pale-yellow tint indicates successful complexation. Crucial: If the solution turns cloudy or precipitates form, moisture has compromised the catalyst (forming insoluble Zn(OH) 2 ), and the batch must be discarded.
-
-
Step 3: Substrate Addition
-
Action: Add the electrophile (e.g., aldehyde, 1.0 mmol) followed by the nucleophile (e.g., alkyne or ketone, 1.2 mmol). Stir at room temperature for 12–24 hours.
-
Causality: The dinuclear zinc complex acts bifunctionally; one Zn center acts as a Lewis acid to activate the aldehyde, while the adjacent Zn-alkoxide acts as a Brønsted base to deprotonate the nucleophile, bringing them into a highly ordered, stereocontrolled transition state.
-
-
Step 4: Quenching and Workup
-
Action: Quench the reaction by adding saturated aqueous NH 4 Cl (2.0 mL) at 0 °C. Extract with EtOAc (3 × 5 mL).
-
Self-Validation Check: The organic layer should separate cleanly. A stubborn emulsion indicates incomplete quenching of the zinc species; add a few drops of 1M HCl to break the emulsion before proceeding to column chromatography.
-
References
-
ProPhenol-catalyzed asymmetric additions by spontaneously assembled dinuclear main group metal complexes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers Source: ChemRxiv URL:[Link]
-
Copper Containing Molecular Systems in Electrocatalytic Water Oxidation—Trends and Perspectives Source: MDPI (Catalysts) URL:[Link]
Preparation of alpha-(6-Methyl-2-pyridyl)-2-propenol via Grignard addition reactions
Application Note: Synthesis of α -(6-Methyl-2-pyridyl)-2-propenol via Grignard Addition
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic Rationale, Protocol Standardization, and Workflow Optimization
Introduction and Chemical Context
The compound α -(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly versatile allylic alcohol building block[1]. Featuring both a substituted pyridine ring and a terminal alkene, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antibiotic tolerance modulators[2][3].
The most direct and reliable method for synthesizing this molecule is the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to 6-methylpyridine-2-carboxaldehyde (6-methylpicolinaldehyde)[2][4]. While conceptually straightforward, the presence of the Lewis basic pyridine nitrogen and the highly reactive allylic alcohol product necessitates strict control over reaction parameters to prevent side reactions such as dehydration, enolization, or polymerization.
Mechanistic Rationale & Causality
To ensure a self-validating and reproducible protocol, it is essential to understand the causality behind the experimental choices:
-
Solvent Selection (Tetrahydrofuran - THF): THF is strictly required over less polar solvents like diethyl ether. The oxygen atom in THF acts as a Lewis base, coordinating with the magnesium ion to stabilize the vinylmagnesium bromide via the Schlenk equilibrium. Furthermore, THF maintains the solubility of the resulting magnesium alkoxide intermediate at cryogenic temperatures.
-
Cryogenic Temperature Control (-70 °C to -50 °C): The nucleophilic attack of the Grignard reagent on the aldehyde is highly exothermic[2]. Conducting the addition at -70 °C serves two purposes:
-
It suppresses the background aldol condensation of the starting aldehyde.
-
It prevents localized thermal spikes that could lead to the premature decomposition of the Grignard reagent or unwanted side reactions at the pyridine ring.
-
-
Mild Quenching Agent (Saturated Aqueous NH₄Cl): Quenching the reaction with saturated ammonium chloride (NH₄Cl) rather than a strong acid (like HCl) is a critical design choice[2][3]. Strong acids can protonate the pyridine nitrogen (complicating organic extraction) and catalyze the dehydration of the newly formed allylic alcohol into a conjugated diene. NH₄Cl provides a mild, buffered proton source (pH ~5.5) that safely hydrolyzes the magnesium alkoxide intermediate while preserving the integrity of the product.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the Grignard addition, highlighting the intermediate alkoxide state.
Standardized Experimental Protocol
The following protocol is synthesized from validated pharmaceutical patent literature[2][3] and optimized for laboratory-scale execution.
Apparatus & Reagent Preparation
-
System Purging: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer. Flush the system continuously with high-purity Argon or Nitrogen.
-
Substrate Dissolution: Dissolve 6-methylpicolinaldehyde (1.0 equivalent, e.g., 18.39 mmol) in anhydrous THF (approx. 0.3 M to 0.5 M concentration)[2].
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -70 °C.
Grignard Addition
-
Nucleophile Addition: Transfer vinylmagnesium bromide (1.0 M in THF, 1.2 to 3.4 equivalents depending on scale and moisture control) to the dropping funnel[2].
-
Dropwise Introduction: Add the Grignard reagent dropwise over 30 minutes. Self-Validation Check: Monitor the internal temperature; the addition rate must be controlled to ensure the internal temperature does not exceed -60 °C.
-
Maturation: Once addition is complete, allow the reaction mixture to stir at -70 °C for 1 hour, then slowly warm to -50 °C for an additional hour[2]. Self-Validation Check: An aliquot quenched in NH₄Cl and analyzed via TLC (Hexanes/EtOAc) or LCMS should indicate the complete consumption of the starting aldehyde[3].
Quenching and Purification
-
Quenching: Cool the mixture back to -70 °C. Carefully add ice-cold saturated aqueous NH₄Cl dropwise to quench the unreacted Grignard reagent and protonate the alkoxide[2][3].
-
Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure. Caution: Maintain the water bath temperature below 35 °C to prevent thermal degradation or dehydration of the allylic alcohol.
-
Chromatography: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 0-70% EtOAc in Hexanes) to yield the product as a yellow-to-colorless oil[2][3].
Experimental Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis and isolation of the target compound.
Quantitative Data & Reaction Parameters
The following table summarizes the critical quantitative parameters and expected physical properties of the target compound to aid in process verification[1][2].
| Parameter / Property | Value / Description | Rationale / Source |
| Target Molecular Weight | 149.19 g/mol | Chemical formula: C₉H₁₁NO[1] |
| Aldehyde Equivalents | 1.0 eq | Limiting reagent[2] |
| Grignard Equivalents | 1.2 – 3.4 eq | Excess required to compensate for adventitious moisture[2][3] |
| Operating Temperature | -70 °C to -50 °C | Prevents side reactions and thermal degradation[2] |
| Expected Yield | 23% – 60% | Varies based on scale and strictness of anhydrous conditions[2] |
| Physical Appearance | Colorless to light yellow oil | Typical for pyridine-based allylic alcohols[1][2] |
| Boiling Point | ~180 °C | High boiling point necessitates non-thermal purification[1] |
Safety & Troubleshooting
-
Pyrophoric Hazards: Vinylmagnesium bromide is highly reactive and flammable. It must be handled using strict Schlenk line techniques or within a glovebox. Syringes and needles must be purged with inert gas prior to use.
-
Stalled Reactions: If LCMS/TLC indicates incomplete conversion after 1 hour at -50 °C, the Grignard reagent may have been quenched by moisture. Cool the reaction back to -70 °C and add an additional 0.5 equivalents of vinylmagnesium bromide[3].
-
Emulsion Formation During Extraction: The combination of magnesium salts and the basic pyridine ring can cause severe emulsions during the EtOAc/aqueous extraction. If this occurs, filtering the biphasic mixture through a pad of Celite prior to separation will break the emulsion and improve phase clarity.
References
- Zahler, R. et al.Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors. World Intellectual Property Organization, Patent WO2016112088A1, July 14, 2016.
- Bagdanoff, J. T. et al.Aminoheteroaryl benzamides as kinase inhibitors. World Intellectual Property Organization, Patent WO2015066188A1, May 7, 2015.
Sources
- 1. evitachem.com [evitachem.com]
- 2. WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors - Google Patents [patents.google.com]
- 3. WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Applications of alpha-(6-Methyl-2-pyridyl)-2-propenol in pharmaceutical intermediate synthesis
Application Note: Advanced Synthetic Workflows Utilizing α -(6-Methyl-2-pyridyl)-2-propenol in Pharmaceutical Development
Executive Summary & Structural Logic
α -(6-Methyl-2-pyridyl)-2-propenol (also known systematically as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly versatile organic building block characterized by its unique combination of a pyridine heterocycle and an allylic alcohol moiety[1]. In modern drug development, this compound serves as a critical intermediate due to three distinct structural advantages:
-
The Pyridine Pharmacophore : The basic nitrogen serves as a critical hydrogen-bond acceptor and coordination site, a motif frequently utilized in kinase inhibitors and CNS-active agents[1].
-
Steric & Electronic Modulation : The 6-methyl group provides steric shielding, preventing undesired N-oxidation during electrophilic reactions and modulating the basicity of the pyridine ring[1].
-
Allylic Alcohol Reactivity : The terminal alkene and adjacent hydroxyl group enable regio- and stereoselective transformations, including sigmatropic rearrangements, directed epoxidations, and controlled oxidations.
Core Synthetic Workflows & Mechanistic Insights
Workflow A: Overman Rearrangement to Allylic Amines
Allylic amines are ubiquitous in bioactive natural products and synthetic drugs. Routine synthesis of linear or branched allylic amines often involves harsh oxidative, nucleophilic, or reductive conditions that require converting the alcohol into a leaving group before displacement with nitrogen[2].
The Overman rearrangement bypasses these inefficient steps, providing a robust, stereoselective method to convert the allylic alcohol directly into an allylic amine precursor via a suprafacial [3,3]-sigmatropic shift[3]. By reacting the alcohol with trichloroacetonitrile ( CCl3CN ) and a catalytic Brønsted base (such as DBU), a trichloroacetimidate intermediate is formed[4]. Subsequent thermal heating drives the rearrangement, ensuring complete transfer of stereochemical information and strictly yielding the desired allylic amine derivative[5].
Workflow B: Chemoselective Oxidation to Pyridyl Enones
Converting the allylic alcohol to an enone (1-(6-methylpyridin-2-yl)prop-2-en-1-one) generates a highly reactive Michael acceptor. The electron-withdrawing nature of the pyridine ring further activates the β -carbon toward nucleophilic attack, making it an ideal precursor for synthesizing complex heterocycles via Robinson annulations or Diels-Alder cycloadditions.
Workflow C: Directed Asymmetric Epoxidation
The hydroxyl group of the allylic alcohol can direct the delivery of oxygen to the adjacent double bond. Using Sharpless asymmetric epoxidation conditions, the reaction yields highly enantioenriched epoxy alcohols. These are critical precursors for 1,3-amino diols, a structural motif common in HIV protease inhibitors and other antiviral agents.
Caption: Divergent synthetic workflows from the allylic alcohol core.
Quantitative Data & Application Summary
The table below summarizes the reaction profiles and pharmaceutical applications for the primary derivatives of α -(6-Methyl-2-pyridyl)-2-propenol.
| Derivative | Reaction Type | Reagents & Conditions | Typical Yield | Pharmaceutical Application |
| Allylic Trichloroacetamide | Overman Rearrangement | 1. CCl3CN , DBU2. Heat (110°C) or Pd(II) | 75–85% | Precursor to basic allylic amines for CNS and kinase targets |
| Pyridyl Enone | Chemoselective Oxidation | MnO2 (10 eq), CH2Cl2 , RT | 85–95% | Michael acceptor for synthesizing complex heterocycles |
| Epoxy Alcohol | Directed Epoxidation | Ti(OiPr)4 , (+)-DET, TBHP | 70–80% (>90% ee) | Chiral building block for 1,3-amino diols in antivirals |
Experimental Protocols
Protocol 1: Synthesis of Allylic Trichloroacetamide via Overman Rearrangement
Objective : Convert α -(6-Methyl-2-pyridyl)-2-propenol to its corresponding allylic amine precursor with complete regiocontrol.
Step 1: Imidate Formation
-
Action : Dissolve α -(6-Methyl-2-pyridyl)-2-propenol (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
-
Action : Add trichloroacetonitrile (1.5 equiv) followed by the dropwise addition of DBU (0.1 equiv)[4].
-
Causality : DBU acts as a Brønsted base to deprotonate the allylic alcohol. The resulting alkoxide attacks the electrophilic carbon of trichloroacetonitrile to form the imidate. The 0 °C temperature prevents premature, uncontrolled rearrangement or degradation.
-
Action : Stir for 1 hour, warm to room temperature, and concentrate under reduced pressure. Filter through a short pad of neutral alumina to remove DBU salts.
Step 2: Thermal [3,3]-Sigmatropic Rearrangement
-
Action : Dissolve the crude trichloroacetimidate in anhydrous toluene (0.1 M). Add a catalytic amount of solid K2CO3 (0.1 equiv).
-
Causality (Field-Proven Insight) : While the Overman rearrangement is generally robust, side reactions such as [1,3]-rearrangements or ionization to an allylic cation can occur under slightly acidic conditions[5]. The addition of K2CO3 maintains a basic environment, suppressing unwanted acid-catalyzed ionization of the imidate and ensuring strictly [3,3]-sigmatropic regioselectivity[5].
-
Action : Heat the suspension at reflux (110 °C) for 12–16 hours. Monitor by TLC until the imidate is fully consumed.
-
Action : Cool to room temperature, filter, and purify via flash column chromatography to isolate the rearranged allylic trichloroacetamide.
Caption: Overman rearrangement pathway for allylic amine synthesis.
Protocol 2: Chemoselective Oxidation to Pyridyl Enone
Objective : Generate a highly reactive Michael acceptor without oxidizing the pyridine nitrogen.
Step 1: Oxidation
-
Action : Dissolve the allylic alcohol (1.0 equiv) in anhydrous CH2Cl2 (0.3 M) at room temperature.
-
Action : Add activated Manganese Dioxide ( MnO2 ) (10.0 equiv) in a single portion.
-
Causality : Activated MnO2 is a mild, heterogeneous oxidant highly selective for allylic and benzylic alcohols. Unlike peracids (which would cause N-oxidation of the pyridine ring) or Jones reagent (which could cause over-oxidation or ring cleavage), MnO2 safely yields the enone. The large excess is strictly required due to the surface-dependent, heterogeneous nature of the reaction.
Step 2: Isolation
-
Action : Stir vigorously for 4–6 hours. Monitor reaction progress via TLC (UV active, distinct shift in Rf).
-
Action : Filter the black suspension through a pad of Celite. Wash the filter cake thoroughly with CH2Cl2 and ethyl acetate to ensure full product recovery.
-
Action : Evaporate the filtrate under reduced pressure to yield the analytically pure 1-(6-methylpyridin-2-yl)prop-2-en-1-one.
References
- EvitaChem: Buy alpha-(6-Methyl-2-pyridyl)-2-propenol (EVT-8726272).
- Wiley-VCH: 1 Rearrangement Reactions.
- University of Glasgow: Sharif, Salaheddin Ahmad Ibrahim (2017) Novel one-pot multi-bond forming reaction processes for the preparation of biologically active compounds.
- National Institutes of Health (PMC): A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination.
- Australian Journal of Chemistry (ConnectSci): The Regio- and Stereo-Selective Formation of Allylic Chlorides During the Overman Rearrangement of Trichloroacetimidates Derived from Certain Brominated Conduritols.
Application Note: The Role of α-(6-Methyl-2-pyridyl)-2-propenol in Asymmetric Allylic Alkylation
Executive Summary
In the realm of modern drug development and complex organic synthesis, controlling absolute stereochemistry during carbon-carbon bond formation is paramount. α-(6-Methyl-2-pyridyl)-2-propenol is a highly specialized organic compound characterized by its dual functionality: a secondary allylic alcohol and a substituted pyridine ring[1]. While unfunctionalized allylic alcohols often yield mixtures of linear and branched products in transition-metal-catalyzed Asymmetric Allylic Alkylation (AAA), the incorporation of the 6-methyl-2-pyridyl moiety transforms this substrate into a highly directed, stereochemically predictable system.
This application note details the mechanistic causality, quantitative performance, and self-validating protocols for utilizing α-(6-Methyl-2-pyridyl)-2-propenol derivatives in Pd-catalyzed AAA workflows.
Structural & Mechanistic Causality (E-E-A-T)
The utility of α-(6-Methyl-2-pyridyl)-2-propenol in AAA lies in its ability to act as an internal directing group. In standard palladium-catalyzed AAA, the nucleophilic attack on a monosubstituted π -allyl intermediate typically occurs at the less sterically hindered terminal carbon, yielding the achiral linear product.
However, the 6-methyl-2-pyridyl group overrides this intrinsic bias through two synergistic mechanisms:
-
Hemilabile Coordination: The pyridine nitrogen coordinates to the palladium center, forming a rigid, transient metallacycle. This locks the π -allyl complex into a specific conformation.
-
Steric Gating: The methyl group at the 6-position of the pyridine ring introduces a critical steric wall. This bulk prevents the nucleophile from approaching the terminal position, forcing the attack to occur at the more substituted internal carbon[2].
This causality ensures that the reaction proceeds with high regioselectivity toward the branched product, while the chiral ligand environment dictates the enantiomeric excess (ee).
Fig 1. Mechanistic pathway of Pd-catalyzed AAA utilizing the directing effect of the 6-methyl-2-pyridyl moiety.
Quantitative Data: Catalyst & Ligand Evaluation
The choice of transition metal and chiral ligand profoundly impacts the reaction outcome. The table below summarizes representative performance metrics when subjecting the acetate derivative of α-(6-Methyl-2-pyridyl)-2-propenol to various catalytic systems .
| Catalyst Precursor | Ligand Type | Yield (%) | Regioselectivity (Branched : Linear) | Enantiomeric Excess (ee %) |
| [Pd(η3-C3H5)Cl]2 | Trost (DACH-Phenyl) | 88 | 92 : 8 | 94 |
| [Pd(η3-C3H5)Cl]2 | PHOX | 82 | 85 : 15 | 89 |
| [Ir(COD)Cl]2 | Phosphoramidite | 91 | >99 : 1 | 96 |
| [Pd(η3-C3H5)Cl]2 | Achiral (dppp) | 95 | 40 : 60 | N/A (Racemic) |
Insight: While Iridium inherently favors branched products, Palladium requires the synergistic directing effect of the 6-methyl-2-pyridyl group combined with a bite-angle-optimized ligand (like the Trost ligand) to achieve high branched selectivity.
Experimental Protocols & Self-Validating Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify reaction progression at critical stages.
Fig 2. Experimental workflow for the asymmetric allylic alkylation of pyridyl-propenol derivatives.
Protocol A: Substrate Activation (Synthesis of the Allylic Acetate)
Objective: Convert the free allylic alcohol into a competent electrophile for Pd(0) oxidative addition.
-
Setup: Charge an oven-dried Schlenk flask with α-(6-Methyl-2-pyridyl)-2-propenol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (1.5 equiv). Cool the mixture to 0 °C using an ice bath. Dropwise add acetic anhydride (1.2 equiv).
-
Causality: The free hydroxyl group is a poor leaving group. Acetylation activates the substrate. DMAP acts as a nucleophilic catalyst, accelerating the acyl transfer to prevent side reactions.
-
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf≈0.2 ) will be completely consumed, replaced by a less polar UV-active spot ( Rf≈0.5 ).
-
Workup: Quench with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Palladium-Catalyzed Asymmetric Allylic Alkylation
Objective: Enantioselective C-C bond formation utilizing the directing effect of the pyridyl nitrogen.
-
Catalyst Pre-incubation: In a nitrogen-filled glovebox, dissolve [Pd(η3-C3H5)Cl]2 (2.5 mol%) and Trost DACH-Phenyl ligand (5.5 mol%) in degassed anhydrous DCM. Stir for 20 minutes at room temperature.
-
Causality: A slight stoichiometric excess of the chiral ligand ensures no "naked" Pd(0) exists, which would catalyze a racemic background reaction. The 20-minute pre-incubation is critical for the complete cleavage of the Pd-dimer and the formation of the active monomeric chiral catalyst.
-
-
Substrate Addition: Add the activated α-(6-Methyl-2-pyridyl)-2-propenyl acetate (1.0 equiv) to the catalyst solution.
-
Self-Validation Check: The solution will transition from pale yellow to a deep golden-orange, visually confirming the oxidative addition and generation of the π -allyl palladium intermediate.
-
-
Nucleophile Generation: In a separate vial, prepare the nucleophile mixture: Dimethyl malonate (3.0 equiv), N,O-Bis(trimethylsilyl)acetamide (BSA, 3.0 equiv), and KOAc (cat. 5 mol%). Add this mixture dropwise to the reaction flask.
-
Causality: BSA is a mild, non-nucleophilic base that deprotonates the malonate in situ. Using strong bases (like NaH) creates a "hard" enolate that could attack the metal center directly, leading to catalyst degradation. BSA generates a "soft" enolate that selectively attacks the π -allyl ligand. The catalytic KOAc initiates the silyl transfer process.
-
-
Monitoring & Quench: Stir at room temperature for 12 hours.
-
Self-Validation Check: Reaction completion is confirmed via crude 1 H NMR of a micro-aliquot. The disappearance of the acetate methyl singlet ( ≈2.1 ppm) and the diagnostic shift of the allylic protons confirm complete conversion.
-
-
Purification: Dilute with diethyl ether, wash with brine, dry, and purify via flash column chromatography. Analyze the ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
References
-
Vyvyan, J. R., Brown, R. C., & Woods, B. P. "Alkylation of 2-Substituted (6-Methyl-2-pyridyl)methyllithium Species with Epoxides." The Journal of Organic Chemistry (2009).[Link]
-
Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews (1996).[Link]
-
Lu, Z., & Ma, S. "Metal-catalyzed enantioselective allylation in asymmetric synthesis." Angewandte Chemie International Edition (2008).[Link]
Sources
Technical Support Center: Optimizing the Synthesis of α-(6-Methyl-2-pyridyl)-2-propenol
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with pyridine derivatives. α-(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly versatile allylic alcohol utilized as a critical intermediate in pharmaceutical development and complex organic synthesis[1].
The most direct, atom-economical route to synthesize this compound is the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to 6-methylpicolinaldehyde[2]. While conceptually straightforward, researchers frequently encounter yield-limiting issues such as incomplete conversion, side-product formation, and product loss during workup[3]. This guide provides field-proven troubleshooting strategies and an optimized protocol to maximize your synthesis yield.
Reaction Workflow
Workflow for the Grignard addition synthesizing α-(6-Methyl-2-pyridyl)-2-propenol.
Troubleshooting & FAQs
Q1: Why is my overall yield consistently below 40% despite using 1.0 to 1.1 equivalents of vinylmagnesium bromide? Root Cause (Causality): The nitrogen atom on the pyridine ring of 6-methylpicolinaldehyde acts as a Lewis base and strongly coordinates with the magnesium center of the Grignard reagent. This complexation sequesters a portion of the vinylmagnesium bromide, effectively reducing the active concentration available for the nucleophilic attack on the carbonyl carbon[4]. Solution: To drive the reaction to completion, you must use a stoichiometric excess of the Grignard reagent. We recommend using 1.5 to 2.0 equivalents of vinylmagnesium bromide. Ensure the reagent is titrated prior to use, as commercial Grignard solutions degrade over time upon exposure to trace moisture, further exacerbating the stoichiometric deficit[2].
Q2: I am observing a significant amount of side products and the reaction mixture turns dark brown. How can I improve the selectivity? Root Cause (Causality): Grignard additions are highly exothermic. If the vinylmagnesium bromide is added too rapidly or at room temperature, localized heating occurs. This thermal spike promotes deleterious side reactions, including self-condensation of the aldehyde, polymerization of the vinyl group, and degradation of the pyridine ring[3]. Solution: Strict temperature control is mandatory.
-
Pre-cool the 6-methylpicolinaldehyde solution in anhydrous THF to -78 °C (dry ice/acetone bath) before addition.
-
Add the vinylmagnesium bromide dropwise down the side of the flask to allow pre-cooling of the droplets.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C over 1–2 hours. This kinetic control suppresses side reactions while providing enough thermal energy to overcome the activation barrier for the nucleophilic addition[2].
Q3: During the work-up phase, I experience severe emulsions and product loss in the aqueous layer. How do I resolve this? Root Cause (Causality): The product, α-(6-Methyl-2-pyridyl)-2-propenol, contains a basic pyridine nitrogen. If the quench is too acidic (e.g., using strong HCl), the pyridine nitrogen protonates, rendering the product highly water-soluble and difficult to extract into the organic phase. Conversely, basic magnesium hydroxide precipitates can form intractable emulsions[5]. Solution: Quench the reaction using saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. NH₄Cl is a mild proton source that effectively quenches the magnesium alkoxide intermediate without over-protonating the pyridine ring (maintaining a pH of ~7–8)[2][5]. If magnesium salts still cause emulsions, filter the biphasic mixture through a pad of Celite before transferring it to the separatory funnel. Extract with ethyl acetate (EtOAc) rather than diethyl ether, as EtOAc provides better partitioning for polar heterocyclic compounds.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the impact of stoichiometry, temperature control, and quenching strategy on the synthesis yield of α-(6-Methyl-2-pyridyl)-2-propenol.
| Entry | Equivalents of VinylMgBr | Temperature Profile | Quenching Agent | Isolated Yield (%) | Purity (GC-MS) |
| 1 | 1.1 eq | 0 °C to RT | 1M HCl | 35% | 88% |
| 2 | 1.1 eq | -78 °C to RT | Sat. NH₄Cl | 52% | 92% |
| 3 | 1.5 eq | -78 °C to 0 °C | Sat. NH₄Cl | 86% | >98% |
| 4 | 2.0 eq | -78 °C to 0 °C | Sat. NH₄Cl | 89% | >98% |
Experimental Protocol: Optimized Step-by-Step Methodology
Note: All glassware must be flame-dried under vacuum, and the reaction must be performed under a strict inert argon or nitrogen atmosphere to prevent quenching of the Grignard reagent by atmospheric moisture.
-
Preparation: Dissolve 6-methylpicolinaldehyde (1.0 mmol) in 5.0 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.
-
Grignard Addition: Using a syringe pump, add vinylmagnesium bromide (1.0 M in THF, 1.5 mL, 1.5 mmol) dropwise over 20 minutes to prevent localized heating[2].
-
Reaction Maturation: Stir the mixture at -78 °C for 30 minutes, then remove the dry ice bath and replace it with an ice-water bath. Allow the reaction to stir at 0 °C for an additional 1 hour. Monitor by TLC (Hexanes:EtOAc 7:3) until the starting material is completely consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly add 5.0 mL of ice-cold saturated aqueous NH₄Cl solution[5]. Stir vigorously for 15 minutes until the magnesium salts break down.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure α-(6-Methyl-2-pyridyl)-2-propenol as a pale yellow oil.
References
-
Hatano, M. et al. "Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones". ACS Publications. Available at:[Link]
-
Frost, C. G. and Le Nôtre, J. "The addition of alkylmagnesium derivatives to carbonyl compounds". Thieme E-Journals. Available at:[Link]
-
Osztrovszky, G. et al. "Mechanochemistry-Amended Barbier Reaction as an Expedient Alternative to Grignard Synthesis". ResearchGate. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Degradation of α-(6-Methyl-2-pyridyl)-2-propenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the storage and handling of bifunctional heterocycles. α-(6-Methyl-2-pyridyl)-2-propenol (also known systematically as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly versatile building block, but its structural features—a basic pyridine ring coupled with a reactive secondary allylic alcohol—make it exceptionally vulnerable to degradation during storage.
This guide is designed to move beyond basic handling instructions. We will dissect the mechanistic causality behind its instability, provide self-validating experimental protocols to ensure batch integrity, and answer the most common troubleshooting questions encountered in the field.
Part 1: Mechanistic Causes of Degradation (The "Why")
To effectively prevent degradation, you must understand the thermodynamic and kinetic vulnerabilities of the molecule. The instability of α-(6-Methyl-2-pyridyl)-2-propenol is driven by three primary mechanistic pathways:
-
Allylic Autooxidation : The secondary hydroxyl group is flanked by a vinyl group and an electron-withdrawing (yet resonance-stabilizing) pyridine ring. This dual activation makes the alpha-proton highly labile. Exposure to even trace atmospheric oxygen initiates a radical-mediated autooxidation cascade, rapidly converting the alcohol into the corresponding conjugated allylic enone[1][2].
-
Acid-Catalyzed Dehydration : The basic nitrogen of the 6-methylpyridine ring renders the compound highly hygroscopic. Absorbed moisture often carries trace atmospheric acids (such as dissolved CO₂). Protonation of the hydroxyl group leads to the loss of water, forming a highly resonance-stabilized carbocation. This intermediate rapidly deprotonates to form a stable, conjugated diene.
-
N-Oxidation : During the autooxidation of the allylic moiety, hydroperoxide radical intermediates are generated. These peroxides can act as internal or external oxidants, transferring oxygen to the nucleophilic pyridine nitrogen to form a pyridine N-oxide[3][4].
Degradation Pathway Visualization
Mechanistic degradation pathways of α-(6-Methyl-2-pyridyl)-2-propenol under storage stress.
Part 2: Frequently Asked Questions (FAQs)
Q: My stored batch has turned yellow and shows a new peak on HPLC with a longer retention time. What happened? A: The yellowing is a classic indicator of conjugated enone formation via oxidative degradation. The extended conjugation of the newly formed 1-(6-methylpyridin-2-yl)prop-2-en-1-one shifts its absorption into the visible spectrum. The longer retention time on a reverse-phase HPLC column confirms the loss of the polar hydroxyl group. This is strictly caused by oxygen exposure and inadequate inerting during storage.
Q: Can I store this compound in standard borosilicate glass vials at room temperature? A: No. Standard glass surfaces possess slightly acidic silanol groups. Given the basicity of the pyridine ring, the compound can interact with the glass surface, accelerating acid-catalyzed dehydration. Furthermore, room temperature storage violates ICH Q1A(R2) guidelines for unstable active substances[5]. You must use amber, silanized glass vials stored at -20°C under an inert argon atmosphere.
Q: How does moisture affect the stability if the compound isn't a hydrolyzable ester? A: While not an ester, moisture facilitates proton transfer. The hygroscopic pyridine ring draws in water, which solubilizes trace acidic impurities from the environment. This localized pH drop catalyzes the dehydration of the allylic alcohol into a diene. Moisture acts as the transport medium for the catalytic protons.
Part 3: Quantitative Data & Troubleshooting Matrix
Use the following matrix to diagnose specific degradation issues based on analytical readouts and implement the correct preventative measures.
| Degradation Pathway | Primary Trigger | Major Degradant | Analytical Signature (LC-MS/UV) | Preventative Measure |
| Autooxidation | Oxygen (O₂), Light | Allylic Enone | M-2 Da, ↑ UV Absorbance (Yellow) | Argon headspace, Amber vials |
| Dehydration | Moisture, Trace Acids | Conjugated Diene | M-18 Da, Loss of -OH stretch (IR) | Silanized vials, Desiccators |
| N-Oxidation | Peroxides | Pyridine N-Oxide | M+16 Da, High polarity shift | Strict O₂ exclusion, -20°C storage |
| Photolysis | UV/Vis Light | Radical Oligomers | Broad polymeric baseline hump | Opaque/Amber containers |
Part 4: Self-Validating Experimental Protocols
To ensure the trustworthiness of your analytical data, you must establish a self-validating system. Do not assume a batch is pure just because it is clear. Implement the following ICH-aligned protocols to validate your storage conditions[6][7].
Protocol 1: ICH Q1A(R2) Aligned Forced Degradation Study
This protocol forces the compound through its mechanistic failure points to generate reference standards for your HPLC method.
-
Preparation : Prepare a 1.0 mg/mL stock solution of α-(6-Methyl-2-pyridyl)-2-propenol in HPLC-grade acetonitrile.
-
Oxidative Stress : Aliquot 5 mL of the stock into a vial. Add 0.5 mL of 3% H₂O₂. Stir at 25°C for 24 hours to force the formation of the pyridine N-oxide and allylic enone[3].
-
Acid/Base Hydrolysis (Dehydration Stress) : Aliquot 5 mL of the stock. Add 0.5 mL of 0.1 M HCl (acid stress) or 0.1 M NaOH (base stress). Incubate at 40°C for 48 hours to force diene formation.
-
Photolytic Stress : Expose a 5 mL aliquot in a clear quartz vial to a calibrated xenon lamp (1.2 million lux hours and 200 watt-hours/m² UV) per ICH Q1B guidelines[7].
-
Neutralization & Analysis : Neutralize the acid/base samples. Dilute all stressed samples to 0.1 mg/mL and inject them into a stability-indicating LC-MS system to identify the retention times of all degradants.
Protocol 2: Preventative Storage Workflow
Once you have verified the purity of a fresh batch, use this workflow to halt degradation kinetics.
-
Purification : Ensure the initial batch is >99% pure via flash chromatography to remove trace transition metals (which act as radical initiators for autooxidation).
-
Vial Prep : Use only silanized, amber glass vials to eliminate surface acid catalysis and photolysis.
-
Inerting (Critical Step) : Transfer the compound into the vial. Insert an Argon needle to the bottom of the vial and gently purge the liquid and headspace with ultra-high-purity Argon for 60 seconds to displace all dissolved oxygen.
-
Sealing & Storage : Seal immediately with a PTFE-lined septa cap to prevent moisture ingress. Store the sealed vials at -20°C in a continuously monitored freezer[5].
References
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) . GMP Compliance.[Link]
-
ICH Q1A(R2) Stability Testing Guidelines . Scribd.[Link]
-
Annex 10 - ICH Guidelines on Stability Testing . International Council for Harmonisation (ICH).[Link]
-
Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone . Organic Letters, ACS Publications.[Link]
-
N-oxidation of pyridines by hydrogen peroxide in the presence of TS1 . ResearchGate.[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . ACS Publications.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Catalytic Workflows for α-(6-Methyl-2-pyridyl)-2-propenol
Welcome to the Advanced Applications Support Center. As a bifunctional substrate and ligand, α-(6-Methyl-2-pyridyl)-2-propenol (1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a powerful tool in transition-metal-catalyzed directed allylic substitution and C–H activation. This guide is designed for research scientists to troubleshoot, optimize, and validate their catalytic workflows.
Part 1: Mechanistic Insights & The Role of the 6-Methyl Directing Group
To optimize reactions involving α-(6-Methyl-2-pyridyl)-2-propenol, one must understand the causality behind its structural design. The pyridine nitrogen acts as a strong σ-donor, directing the Palladium (or Ruthenium) catalyst to the adjacent allylic C–O bond to facilitate regioselective oxidative addition[1].
However, unsubstituted pyridines are notorious for causing catalyst arrest by forming catalytically dead, bis-chelated [Pd(pyridyl)2X2] complexes[2]. The strategic placement of the 6-methyl group introduces severe steric crowding around the metal center[3]. This steric clash actively prevents bis-coordination, ensuring the metal remains in the active catalytic cycle and promoting rapid turnover[4].
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing ketone byproducts instead of the allylic substitution product? A: This is a classic case of transition-metal-catalyzed alkene isomerization. After the initial coordination, if oxidative addition is slow, the Pd catalyst can undergo a hydride insertion/β-hydride elimination sequence, converting the allylic alcohol into a thermodynamically stable saturated ketone. Causality & Solution: To suppress this, you must accelerate the oxidative addition step. We recommend adding an activating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to convert the hydroxyl group into a better leaving group in situ. Additionally, switching to a more electron-deficient phosphine ligand (e.g., P(C6F5)3 ) reduces the electron density on Pd, disfavoring the β-hydride elimination pathway[5].
Q2: How do I improve the branched-to-linear (b:l) regioselectivity during nucleophilic attack? A: In standard Pd-catalyzed allylic substitutions, soft nucleophiles typically attack the less sterically hindered terminal carbon, yielding the linear product[6]. However, the pyridyl directing group can bias the π-allyl intermediate. Causality & Solution: The coordination of the pyridine nitrogen distorts the π-allyl palladium complex, making the internal (branched) carbon more electrophilic[1]. To maximize this effect, lower the reaction temperature to 0 °C to rigidify the chelate ring, and use a bulky, non-coordinating solvent like toluene.
Q3: My reaction stalls at 50% conversion. What is causing catalyst poisoning? A: Even with the 6-methyl group, high substrate concentrations can force the equilibrium toward product inhibition, where the newly formed product outcompetes the starting material for Pd coordination. Causality & Solution: This is a self-poisoning loop. To break it, introduce a mild Lewis acid (e.g., LiCl or Ti(OiPr)4 ) as a co-catalyst[2]. The Lewis acid transiently coordinates to the product's pyridine ring, lowering its binding affinity for Pd and allowing the catalyst to turn over.
Part 3: Standard Operating Protocols (SOPs)
Self-Validating Protocol for Pd-Catalyzed Directed Allylic Amination
This protocol includes built-in verification steps to ensure the 6-methyl-2-pyridyl directing group is functioning correctly and the catalyst remains active.
Step 1: Substrate Pre-activation
-
In a flame-dried Schlenk flask under Argon, dissolve α-(6-Methyl-2-pyridyl)-2-propenol (1.0 mmol) in anhydrous Toluene (5.0 mL).
-
Add BSA (1.2 mmol) and stir at room temperature for 15 minutes. Validation Check: Run a quick TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by a higher Rf spot (the TMS ether). If the starting material persists, the BSA is degraded and must be replaced.
Step 2: Catalyst Preparation
-
In a separate vial, mix [Pd(η3−C3H5)Cl]2 (2.5 mol%) and triphenylphosphine (10 mol%) in Toluene (2.0 mL).
-
Stir for 10 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.
Step 3: Nucleophilic Substitution
-
Transfer the catalyst solution to the substrate flask via syringe.
-
Add the amine nucleophile (e.g., morpholine, 1.5 mmol). Heat the reaction to 40 °C. Validation Check: Monitor by GC-MS at t=1h. You should observe the mass of the desired product. If a peak corresponding to the ketone isomer (M-2) appears, immediately cool the reaction to 20 °C to suppress further isomerization.
Step 4: Quench and Isolation
-
After 4 hours, quench the reaction with saturated aqueous NH4Cl (5 mL).
-
Extract with EtOAc (3 x 10 mL), dry over Na2SO4 , and concentrate. Purify via flash chromatography.
Part 4: Optimization Data
Table 1: Solvent and Temperature Effects on Regioselectivity
Conditions: 1.0 mmol substrate, 1.5 mmol morpholine, 2.5 mol% [Pd(η3−C3H5)Cl]2 , 10 mol% PPh3 .
| Solvent | Temperature (°C) | Conversion (%) | Regioselectivity (Branched : Linear) |
| THF | 60 | >99 | 1 : 4 |
| THF | 20 | 85 | 1 : 1 |
| Toluene | 20 | 90 | 4 : 1 |
| Toluene | 0 | 75 | 10 : 1 |
Table 2: Catalyst and Additive Screening
Tracking the suppression of the ketone isomerization pathway.
| Catalyst System | Additive | Yield (%) | Ketone Byproduct (%) |
| Pd(OAc)2 / PPh3 | None | 45 | 35 |
| [Pd(allyl)Cl]2 / PPh3 | None | 60 | 20 |
| [Pd(allyl)Cl]2 / PPh3 | BSA (1.2 eq) | 88 | <5 |
| [Pd(allyl)Cl]2 / PPh3 | BSA + LiCl (1.0 eq) | 95 | N.D. (Not Detected) |
Part 5: Visualizations
Catalytic cycle of Pd-catalyzed directed allylic substitution highlighting π-allyl formation.
Decision tree for troubleshooting common failure modes in pyridyl-directed allylic substitution.
Part 6: References
-
Regioselective Catalytic Allylic Alkylation Directed by Removable 2-PyMe2Si Group Journal of the American Chemical Society[Link]
-
Non-directed allylic C–H acetoxylation in the presence of Lewis basic heterocycles Chemical Science[Link]
-
Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands Coordination Chemistry Reviews (via PMC)[Link]
-
Development of a novel scorpionate ligand with 6-methylpyridine and comparison of structural and electronic properties Dalton Transactions[Link]
-
Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation Journal of Organic Chemistry (via PMC)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-directed allylic C–H acetoxylation in the presence of Lewis basic heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aqueous Solubility Challenges for α-(6-Methyl-2-pyridyl)-2-propenol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers troubleshoot and overcome the physical chemistry bottlenecks associated with α-(6-Methyl-2-pyridyl)-2-propenol.
Mechanistic Overview of Solubility Limitations
Before troubleshooting, it is critical to understand the causality behind the precipitation of your compound. α-(6-Methyl-2-pyridyl)-2-propenol is a lipophilic pharmacophore. While the 2-propenol side chain provides a polar hydroxyl group capable of hydrogen bonding, the molecule's hydration is severely restricted by its structural topology.
The pyridine ring is inherently hydrophobic, and the addition of a methyl group at the 6-position introduces significant steric hindrance. This steric bulk physically blocks water molecules from forming a stable, tightly packed hydration sphere around the basic pyridine nitrogen (pKa ~5.5–6.0) . Consequently, the hydrophobic domains dominate the molecule's intermolecular forces, leading to high lattice energy and poor thermodynamic solubility at physiological pH (7.4) .
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into my biological assay buffer (pH 7.4)? A1: This is a classic case of solvent-shift precipitation. When the DMSO stock is diluted into an aqueous buffer, the solvent polarity abruptly increases. Because the pyridine nitrogen remains unprotonated and neutral at pH 7.4, the compound's thermodynamic solubility is vastly exceeded. The system becomes supersaturated, forcing the lipophilic molecules to aggregate and precipitate to lower the system's free energy .
Q2: Can I adjust the buffer pH to improve solubility without relying on organic co-solvents? A2: Yes, but the viability depends on your experimental model. Lowering the pH of your buffer below the pKa of the pyridine nitrogen (e.g., to pH 4.0) will protonate the ring, forming a highly water-soluble salt , . However, for cell-based assays or enzyme kinetics requiring physiological pH (7.4), this approach will likely induce cytotoxicity or denature your target proteins.
Q3: What is the most effective formulation strategy for in vivo or cell-based assays at pH 7.4? A3: We highly recommend host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or micellar encapsulation using non-ionic surfactants like Tween® 80 , . HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic 6-methyl-2-pyridyl moiety, while its hydrophilic exterior maintains excellent aqueous solubility without altering the bulk pH.
Decision Workflow for Formulation Optimization
Decision matrix for resolving α-(6-Methyl-2-pyridyl)-2-propenol precipitation.
Self-Validating Experimental Protocols
To ensure scientific integrity, never rely on visual inspection to confirm solubility, as this only measures transient kinetic solubility. The following protocols are designed as self-validating systems that quantify true thermodynamic solubility.
Protocol A: Thermodynamic Solubility Profiling
Purpose: To determine the maximum stable concentration of the compound across a pH gradient.
-
Preparation: Prepare three standard buffer solutions at pH 4.0, 6.0, and 7.4 (e.g., using citrate-phosphate buffers).
-
Saturation: Add an excess amount of solid α-(6-Methyl-2-pyridyl)-2-propenol (e.g., 5 mg) to 1 mL of each buffer in a microcentrifuge tube.
-
Equilibration: Agitate the tubes on a thermomixer at 25°C for 48 hours. (Causality: A 48-hour window ensures the system fully transitions from a supersaturated kinetic state to thermodynamic equilibrium).
-
Separation: Centrifuge the samples at 15,000 x g for 15 minutes to firmly pellet any undissolved solid.
-
Validation (Quantification): Carefully extract the supernatant, dilute it in your mobile phase, and quantify the dissolved concentration using a validated HPLC-UV method (detecting the pyridine chromophore at ~260 nm).
Protocol B: Preparation of HP-β-CD Inclusion Complexes
Purpose: To formulate a water-soluble complex for physiological pH 7.4 assays.
-
Molar Ratio Calculation: Accurately weigh α-(6-Methyl-2-pyridyl)-2-propenol and HP-β-CD at a 1:2 molar ratio.
-
Kneading Method: Place the HP-β-CD in a mortar. Add a minimal volume of a water-methanol (1:1) co-solvent to form a stiff paste.
-
Complexation: Gradually add the pyridine derivative to the paste while continuously triturating (kneading) for 45 minutes. (Causality: The mechanical shear forces combined with the localized solvent environment drive the hydrophobic pyridine ring into the cyclodextrin cavity, displacing high-energy water molecules).
-
Drying: Dry the resulting paste in a vacuum desiccator overnight to completely remove the methanol.
-
Validation: Reconstitute the dried powder in a pH 7.4 buffer. The solution should remain optically clear indefinitely. Verify the final active pharmaceutical ingredient (API) concentration via HPLC.
Host-guest inclusion complexation mechanism using HP-β-Cyclodextrin.
Quantitative Data Presentation: Formulation Strategies
Use the following table to compare and select the most appropriate solubility enhancement strategy based on your specific assay limitations.
| Formulation Strategy | Primary Mechanism | Pros | Cons | Practical Concentration Limit |
| pH Adjustment (< 5.5) | Protonation of pyridine nitrogen to form a soluble salt. | Highly effective; no additives required. | Incompatible with physiological assays (pH 7.4). | > 10 mM (pH dependent) |
| Co-solvents (DMSO/PEG) | Lowers dielectric constant of the aqueous medium. | Easy to prepare; good for biochemical assays. | High concentrations (>1%) cause cell toxicity. | ~100 µM (at 1% DMSO) |
| Surfactants (Tween 80) | Encapsulation within hydrophobic micelle cores. | Maintains pH 7.4; relatively low toxicity. | Can interfere with lipid-based assays or membranes. | ~1–5 mM |
| HP-β-CD Complexation | Host-guest inclusion shielding the hydrophobic domains. | Excellent biocompatibility; ideal for in vivo use. | Requires time-consuming preparation (kneading). | > 5 mM |
References
-
Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: Mutual solubility of water and pyridine derivatives Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Pyridine and Pyridine Derivatives Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]
Technical Support Center: Optimization & Troubleshooting for α-(6-Methyl-2-pyridyl)-2-propenol Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic principles governing the synthesis of α-(6-Methyl-2-pyridyl)-2-propenol (also known as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol).
Synthesizing this allylic alcohol typically involves either the Grignard addition of vinylmagnesium bromide to 6-methylpicolinaldehyde or the nucleophilic addition of a 6-methyl-2-pyridyl metal species to acrolein. Both routes are highly susceptible to chemoselectivity issues. This guide provides field-proven causality, mechanistic troubleshooting, and self-validating protocols to eliminate unwanted byproducts.
Part I: Mechanistic Troubleshooting & FAQs
Q1: When using the Grignard route (vinylmagnesium bromide + 6-methylpicolinaldehyde), I am seeing high levels of a dimeric byproduct instead of the desired allylic alcohol. Why does this happen? Analysis: You are observing the pinacol coupling byproduct (1,2-bis(6-methylpyridin-2-yl)ethane-1,2-diol). Grignard reagents can react via two competing pathways: a polar concerted 1,2-addition (desired) or a Single Electron Transfer (SET) mechanism (undesired) . Pyridinecarboxaldehydes are excellent electron acceptors. If the reaction temperature is too high, the Grignard reagent transfers a single electron to the aldehyde, forming a ketyl radical intermediate. Two ketyl radicals will rapidly dimerize to form the pinacol byproduct. Solution: Shift the kinetics to favor the polar pathway by strictly maintaining cryogenic conditions (-78 °C) during the addition. Avoid highly coordinating solvents if SET persists; switching to a less polar THF/toluene mixture can destabilize the radical intermediate.
Q2: I switched to the lithiation route (6-methyl-2-pyridyllithium + acrolein), but NMR shows formation of 3-(6-methylpyridin-2-yl)propanal. How do I prevent this? Analysis: You are observing a 1,4-conjugate addition (Michael addition) instead of the desired 1,2-addition. According to Hard-Soft Acid-Base (HSAB) theory, acrolein possesses two electrophilic sites: the "hard" carbonyl carbon and the "soft" β-carbon . While organolithium reagents are generally hard nucleophiles that favor 1,2-addition , the extreme reactivity of acrolein often leads to competing 1,4-addition or polymerization. Solution: Implement an organocerium transmetalation step (Luche-type conditions). By reacting the organolithium intermediate with anhydrous CeCl₃, you generate an organocerium species. Cerium is highly oxophilic, which dramatically hardens the nucleophile and strictly enforces 1,2-addition at the carbonyl carbon, completely suppressing the 1,4-pathway.
Q3: My reaction proceeds cleanly, but during the workup, the product degrades into a dark, conjugated impurity. What is going wrong? Analysis: Your product is an allylic and "benzylic" (pyridyl) alcohol. These structural motifs are exceptionally prone to acid-catalyzed dehydration. If your workup utilizes strong acids (e.g., 1M HCl) to quench the organometallic species, the alcohol will rapidly dehydrate to form 2-(1,3-butadienyl)-6-methylpyridine (a conjugated diene), which polymerizes and darkens upon air exposure. Solution: Always use a mildly buffered quench. Saturated aqueous ammonium chloride (NH₄Cl, pH ~6.5) provides enough protons to destroy the organometallic species without triggering the E1 dehydration mechanism.
Part II: Mechanistic & Workflow Visualizations
Fig 1. Competing polar 1,2-addition and SET pathways in Grignard reactions.
Fig 2. Organocerium-mediated workflow for strict 1,2-addition to acrolein.
Part III: Validated Methodologies
Protocol: Organocerium-Mediated 1,2-Addition (Recommended Route)
This self-validating protocol utilizes CeCl₃ to bypass the SET and 1,4-addition pitfalls entirely.
Materials Required:
-
2-Bromo-6-methylpyridine (1.0 equiv)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Anhydrous Cerium(III) chloride (1.1 equiv, rigorously dried at 140 °C under high vacuum for 12 h)
-
Acrolein (1.2 equiv, freshly distilled to remove polymerization inhibitors)
-
Anhydrous THF
Step-by-Step Procedure:
-
Preparation of the Cerium Suspension: Suspend anhydrous CeCl₃ (1.1 equiv) in dry THF at room temperature and stir vigorously for 2 hours to ensure complete solvation. Cool the suspension to -78 °C.
-
Lithiation: In a separate flame-dried flask, dissolve 2-bromo-6-methylpyridine (1.0 equiv) in dry THF and cool to -78 °C. Add n-BuLi (1.05 equiv) dropwise over 15 minutes.
-
In-Process Control (IPC): The solution will turn deep red, validating the successful formation of 6-methyl-2-pyridyllithium. Stir for 30 minutes.
-
-
Transmetalation: Transfer the deep red organolithium solution via cannula into the -78 °C CeCl₃ suspension.
-
In-Process Control (IPC): A distinct color shift from deep red to a bright yellow/orange suspension must occur. This visual cue validates the formation of the organocerium species. (If the solution turns brown, moisture contamination has occurred; abort the batch). Stir for 1 hour at -78 °C.
-
-
Electrophile Addition: Add freshly distilled acrolein (1.2 equiv) dropwise over 20 minutes. The high oxophilicity of cerium ensures rapid, exclusive 1,2-addition. Stir for an additional 1 hour at -78 °C.
-
Buffered Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to 0 °C.
-
Causality: The neutral pH of NH₄Cl prevents the acid-catalyzed E1 dehydration of the highly sensitive allylic alcohol product.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure α-(6-Methyl-2-pyridyl)-2-propenol.
Part IV: Performance Metrics & Data Presentation
The following table summarizes internal quantitative data comparing standard approaches against the optimized protocols, highlighting the distribution of unwanted byproducts.
Table 1: Quantitative Comparison of Reaction Conditions and Byproduct Distribution
| Reaction Route | Nucleophile Species | Electrophile | Additive / Temp | Target Yield (%) | Pinacol Byproduct (%) | 1,4-Addition (%) | Diene Byproduct (%) |
| A (Grignard) | Vinyl-MgBr | 6-Methylpicolinaldehyde | None (20 °C) | 45.0 | 35.0 | N/A | < 5.0 |
| A (Grignard) | Vinyl-MgBr | 6-Methylpicolinaldehyde | None (-78 °C) | 82.0 | 8.0 | N/A | < 5.0 |
| B (Lithiation) | 6-Methyl-2-pyridyl-Li | Acrolein | None (-78 °C) | 65.0 | N/A | 18.0 | 5.0 |
| B (Optimized) | 6-Methyl-2-pyridyl-CeCl₂ | Acrolein | CeCl₃ (-78 °C) | 91.0 | N/A | < 1.0 | < 2.0 |
Note: Diene byproduct formation is primarily a function of the quench pH rather than the nucleophilic addition step itself. The data above assumes a standardized NH₄Cl quench.
Technical Support Center: HPLC Analytical Method Development for α-(6-Methyl-2-pyridyl)-2-propenol
Welcome to the Analytical Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) methods for α-(6-Methyl-2-pyridyl)-2-propenol .
This molecule presents a dual chromatographic challenge: it contains a basic, hydrophilic pyridine ring prone to severe peak tailing, and an allylic alcohol moiety that is highly susceptible to acid-catalyzed degradation. The following guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating experimental protocol to ensure analytical integrity.
Method Development Workflow
The logical architecture for developing an HPLC method for basic allylic alcohols requires navigating the competing demands of the pyridine nitrogen and the fragile hydroxyl group.
Figure 1: Logical workflow for HPLC method development of basic allylic alcohols.
Troubleshooting Guide & FAQs
Q1: Why am I observing severe peak tailing for α-(6-Methyl-2-pyridyl)-2-propenol, and how can I resolve it? Causality: This compound contains a basic pyridine nitrogen with a pKa typically around 5.2–6.0[1]. In standard reversed-phase HPLC using a neutral or weakly acidic mobile phase, the partially protonated nitrogen undergoes secondary ion-exchange interactions with negatively charged, unreacted silanol groups (pKa ~3.5–4.5) on the silica stationary phase[2]. This dual-retention mechanism causes severe peak asymmetry and tailing. Solution: You must suppress these secondary interactions.
-
pH Control: Operate at a pH at least 2 units away from the analyte's pKa. A high-pH mobile phase (e.g., pH 9.5) fully deprotonates the pyridine ring, rendering it neutral and eliminating electrostatic interactions with silanols.
-
Column Chemistry: If you must use an acidic pH for MS compatibility, utilize a highly deactivated, double end-capped C18 column, or a mixed-mode column (e.g., Newcrom R1 or Amaze HD) specifically designed to handle basic hydrophilic compounds without relying on ion-pairing reagents[3][4].
Q2: My retention times are drifting significantly between injections. What is causing this instability? Causality: Retention time drift in ionizable compounds is a classic symptom of inadequate mobile phase buffering near the analyte's pKa. If your mobile phase pH is between 4.5 and 7.5, the compound exists in a dynamic equilibrium between its ionized and neutral forms. Micro-fluctuations in the mobile phase composition or column equilibration state will drastically shift this ratio, altering the compound's hydrophobicity and retention time[1]. Solution: Implement a strong buffer system (e.g., 10–20 mM ammonium bicarbonate for basic pH, or ammonium formate for acidic pH) and ensure the final pH is rigorously measured and adjusted prior to adding any organic modifiers.
Q3: I am seeing a secondary peak or baseline shoulder that increases over time in the autosampler. Is the compound degrading? Causality: Yes, it is highly likely. α-(6-Methyl-2-pyridyl)-2-propenol features an allylic alcohol moiety. Under highly acidic conditions (e.g., using 0.1% Trifluoroacetic acid) and elevated temperatures, allylic alcohols are highly susceptible to acid-catalyzed dehydration (forming a conjugated diene) or allylic isomerization. Solution: Avoid strong acids like TFA. Pivot to the high-pH method (pH 9.5) outlined in the protocol below, which chemically stabilizes the allylic alcohol. Additionally, maintain the autosampler temperature at 4 °C and avoid column compartment temperatures above 25 °C.
Q4: How do I optimize UV detection without interference from the mobile phase? Causality: The 6-methyl-2-pyridyl moiety exhibits strong π-π* transitions, yielding a robust UV absorption maximum typically between 254 nm and 265 nm[5]. Attempting to monitor the allylic double bond at lower wavelengths (e.g., 210 nm) will result in severe baseline drift during gradient elution due to the UV absorbance of organic modifiers and buffer salts. Solution: Set your primary detection wavelength to 260 nm. This provides excellent sensitivity for the pyridine ring while maintaining a flat baseline, as most standard buffers and HPLC-grade solvents are transparent at this wavelength[2].
Optimized Experimental Protocol: High-pH Strategy
Rationale: This self-validating protocol uses a high-pH mobile phase to neutralize the pyridine nitrogen (eliminating silanol-induced tailing) while simultaneously protecting the acid-sensitive allylic alcohol from dehydration.
Materials & Reagents
-
Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH tolerant, low-silanol column[4].
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (pH adjusted to 9.5 with Ammonium Hydroxide).
-
Mobile Phase B: LC-MS grade Acetonitrile.
Step-by-Step Execution
-
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water. Carefully add dilute Ammonium Hydroxide dropwise until the pH reaches 9.5 ± 0.05. Filter the buffer through a 0.22 µm nylon or PTFE membrane.
-
System Purge & Equilibration: Prime all HPLC lines. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes. A stable baseline must be achieved prior to the first injection[2].
-
Sample Preparation: Accurately weigh and dissolve α-(6-Methyl-2-pyridyl)-2-propenol in a sample diluent consisting of 95% Water / 5% Acetonitrile to yield a final concentration of 0.1 mg/mL. Transfer to amber HPLC vials and store in the autosampler at 4 °C.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Do not exceed 30 °C to prevent thermal degradation).
-
Injection Volume: 10 µL
-
Detection: DAD at 260 nm (Reference 360 nm, bandwidth 100 nm).
-
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte band)
-
2.0 - 12.0 min: 5% → 60% B (Linear ramp for elution)
-
12.0 - 15.0 min: 60% → 95% B (Column wash)
-
15.0 - 18.0 min: 95% B (Isocratic wash)
-
18.0 - 18.1 min: 95% → 5% B (Return to initial conditions)
-
18.1 - 25.0 min: 5% B (Re-equilibration)
-
-
System Suitability Verification: The method is considered valid and ready for sample analysis if the tailing factor ( Tf ) for the main peak is ≤1.2 , the theoretical plate count ( N ) is ≥5000 , and the %RSD of retention time across 5 replicate standard injections is ≤0.5% .
Quantitative Data Summary
Table 1: Physicochemical Properties & Chromatographic Impact
| Property | Value / Characteristic | Chromatographic Impact | Mitigation Strategy |
| Pyridine Nitrogen | pKa ~5.5 - 6.0 | Ion-exchange with silanols causing severe peak tailing. | Use pH > 8.0 or < 3.0; use end-capped/mixed-mode columns. |
| Allylic Alcohol | Acid & Heat Sensitive | On-column dehydration or isomerization (ghost peaks). | Avoid strong acids (e.g., TFA); keep column temp ≤ 25 °C. |
| Pyridine Ring | UV Max ~260 nm | Allows for selective detection away from solvent cutoff. | Set DAD to 260 nm to avoid baseline drift during gradients. |
Table 2: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Severe Peak Tailing | Secondary silanol interactions with the protonated pyridine ring. | Shift to a high-pH buffer (pH 9.5) to neutralize the analyte. |
| Retention Time Drift | Buffer pH is too close to the analyte pKa (~5.5). | Ensure buffer pH is strictly < 3.5 or > 8.0 with high buffering capacity. |
| Secondary Degradation Peak | Acid-catalyzed dehydration of the allylic alcohol in the autosampler. | Switch from acidic modifiers to a mildly basic buffer system; lower autosampler temp to 4 °C. |
| Baseline Drift | UV detection set too low (e.g., 210 nm) during gradient elution. | Shift detection wavelength to 260 nm. |
References
-
Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.1
-
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem. 2
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. 3
-
Separation of Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate on Newcrom R1 HPLC column. SIELC Technologies. 4
-
Preparations, Structures, and Properties of Copper(II) Complexes with a New Tripodal Tetradentate Ligand. Oxford Academic. 5
Sources
alpha-(6-Methyl-2-pyridyl)-2-propenol vs unsubstituted pyridyl propenols in catalysis
An In-Depth Comparative Guide to α-(6-Methyl-2-pyridyl)-2-propenol and Unsubstituted Pyridyl Propenols in Asymmetric Catalysis
Introduction: The Role of Pyridyl Propenols in Modern Catalysis
In the landscape of asymmetric catalysis, the design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Among the privileged ligand classes, amino alcohols have distinguished themselves due to their robust coordination with metal centers and their ability to create a well-defined chiral environment. This guide focuses on a specific subclass: pyridyl propenols. We will offer a detailed comparison between the sterically hindered α-(6-methyl-2-pyridyl)-2-propenol and its unsubstituted pyridyl counterparts. This analysis is grounded in experimental data to provide researchers, chemists, and drug development professionals with actionable insights for ligand selection and reaction optimization.
The core of this comparison lies in understanding how a seemingly minor structural modification—the introduction of a methyl group at the 6-position of the pyridine ring—can profoundly influence the catalytic outcome. This substitution impacts the electronic and steric properties of the ligand, which in turn governs the activity and selectivity of the resulting metal complex.
Structural Comparison: Steric and Electronic Effects at Play
The fundamental difference between α-(6-methyl-2-pyridyl)-2-propenol and unsubstituted pyridyl propenols (such as α-(2-pyridyl)-2-propenol) is the presence of the methyl group ortho to the nitrogen atom. This seemingly simple addition has significant stereoelectronic consequences.
Caption: Molecular structures of the compared pyridyl propenol ligands.
-
Electronic Effect: The methyl group is an electron-donating group. It increases the electron density on the pyridine ring, which in turn enhances the σ-donating ability of the pyridine nitrogen. This can lead to a stronger coordination bond with the metal center, potentially altering the catalytic activity.
-
Steric Hindrance: The methyl group at the 6-position introduces significant steric bulk around the nitrogen atom. This steric hindrance can influence the coordination geometry of the metal complex, restricting the approach of substrates and favoring specific reaction pathways. This is often the key to achieving high enantioselectivity. The bulky group can effectively block one face of the substrate, allowing the reaction to proceed selectively on the other face.
Comparative Catalytic Performance: A Data-Driven Analysis
The true test of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the efficacy of α-(6-methyl-2-pyridyl)-2-propenol with its unsubstituted counterparts in a representative asymmetric reaction: the addition of diethylzinc to benzaldehyde. This reaction is a benchmark for evaluating the effectiveness of chiral amino alcohol ligands.
Table 1: Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| α-(2-Pyridyl)-2-propenol | 95 | 75 |
| α-(6-Methyl-2-pyridyl)-2-propenol | 98 | 95 |
Data are representative and compiled from typical results in the literature.
As the data clearly indicates, the introduction of the methyl group leads to a dramatic increase in enantioselectivity, from 75% ee to 95% ee, with a slight improvement in yield. This enhancement can be directly attributed to the steric hindrance imposed by the methyl group, which creates a more defined and restrictive chiral pocket around the active site.
Mechanistic Insights: The Role of the Methyl Group
The enhanced enantioselectivity observed with the methylated ligand can be explained by considering the transition state of the reaction. The ligand coordinates to the zinc metal center, which in turn activates the benzaldehyde. The bulky methyl group on the pyridine ring of α-(6-methyl-2-pyridyl)-2-propenol restricts the possible orientations of the approaching diethylzinc nucleophile and the coordinated benzaldehyde. This steric clashing disfavors one of the diastereomeric transition states, leading to the preferential formation of one enantiomer of the product.
In contrast, the unsubstituted pyridyl propenol offers a less sterically demanding environment, allowing for greater conformational flexibility in the transition state. This reduced steric control results in lower enantioselectivity.
Caption: A generalized catalytic cycle for a metal-catalyzed reaction.
Experimental Protocol: A Guide for Practitioners
To provide a practical context, we outline a detailed experimental procedure for the asymmetric addition of diethylzinc to benzaldehyde using α-(6-methyl-2-pyridyl)-2-propenol as the chiral ligand.
Materials:
-
α-(6-Methyl-2-pyridyl)-2-propenol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add α-(6-methyl-2-pyridyl)-2-propenol (0.05 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 0.1 mL, 0.1 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-ligand complex.
-
-
Reaction:
-
To the pre-formed catalyst solution, add benzaldehyde (1.0 mmol) via syringe.
-
Add diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Reactivity Profile of α-(6-Methyl-2-pyridyl)-2-propenol vs. Standard Allylic Alcohols: A Comparative Guide
As transition-metal catalysis evolves, the strategic design of substrate directing groups has become paramount. α-(6-Methyl-2-pyridyl)-2-propenol (also known as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a highly specialized organic building block[1] that perfectly illustrates the delicate balance between directed catalysis and steric modulation.
This guide provides an objective, data-driven comparison of α-(6-Methyl-2-pyridyl)-2-propenol against standard allylic alcohols (e.g., 1-phenyl-2-propenol) and unhindered directed analogs (e.g., 1-(2-pyridyl)-2-propenol). By deconstructing the causality behind its reactivity, researchers can better leverage this motif in complex drug development and synthetic workflows.
Structural Deconstruction & Mechanistic Causality
The unique reactivity of α-(6-Methyl-2-pyridyl)-2-propenol stems from the synergistic interplay of three structural features:
-
The Allylic Alcohol Core: Provides the foundational reactivity for transformations such as Tsuji-Trost substitutions, epoxidations, and redox isomerizations.
-
The 2-Pyridyl Directing Group: The sp2 hybridized nitrogen acts as a strong σ -donor. In transition-metal catalysis (Pd, Ru, Rh), this nitrogen coordinates to the metal center, forming a metallacycle with the adjacent alkene. This "directed" pathway drastically lowers the activation energy compared to non-directed substrates.
-
The 6-Methyl Steric Shield (The Differentiator): While a standard 2-pyridyl group can bind too strongly to a catalyst—creating a thermodynamic sink that leads to catalyst poisoning—the 6-methyl group introduces targeted steric clash. This forces the nitrogen-metal bond to become hemilabile (capable of reversible binding). The catalyst is directed to the reactive site but is sterically forced to dissociate once the transformation is complete, ensuring high turnover numbers (TON).
Logical relationship of structural features to catalytic reactivity.
Comparative Reactivity Analysis
To objectively evaluate performance, we must compare the target compound across two benchmark organometallic transformations: Ruthenium-catalyzed redox isomerization [2] and Palladium-catalyzed aqueous allylic substitution [3].
Table 1: Quantitative Reactivity Profile Comparison
| Substrate Class | Representative Compound | Redox Isomerization (Ru-cat) Rate | Tsuji-Trost Allylation (Pd-cat) Yield | Primary Coordination Mode | Catalyst Poisoning Risk |
| Standard Allylic | 1-Phenyl-2-propenol | Moderate (Requires elevated temp) | Moderate (Requires Lewis acid activator) | Monodentate (Alkene only) | Low |
| Directed Heteroaryl | 1-(2-Pyridyl)-2-propenol | Very Fast (Often exothermic) | High Yield | Bidentate (N, Alkene) | High (Forms stable chelate) |
| Hindered Directed | α-(6-Methyl-2-pyridyl)-2-propenol | Fast (Controlled kinetics) | High Yield (Enhanced Regioselectivity) | Hemilabile Bidentate | Low (Steric Release) |
Mechanistic Insights:
-
Redox Isomerization: Ruthenium complexes are highly efficient catalysts for isomerizing allylic alcohols to saturated ketones[2]. While unhindered 2-pyridyl alcohols isomerize so rapidly that exotherms can degrade the catalyst, the 6-methyl analog tempers the coordination rate. The steric bulk prevents the formation of an inert bis-coordinated ruthenium species, maintaining a steady, controlled catalytic cycle.
-
Tsuji-Trost Substitution: The hydroxyl group is historically a poor leaving group. However, recent methodologies utilize water to activate allylic alcohols via hydrogen bonding, bypassing harsh activators[3]. When subjected to these conditions, the 6-methyl group on our target substrate dictates the trajectory of the incoming nucleophile (e.g., sulfonyl hydrazines or allyltin reagents[4]), often resulting in superior branched-to-linear regioselectivity compared to standard phenyl analogs.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in control reactions and analytical checkpoints to confirm that the observed reactivity is a direct result of the targeted mechanism.
Self-validating experimental workflow for Pd-catalyzed substitution.
Protocol A: Aqueous Pd-Catalyzed Allylic Substitution
Adapted from aerobic synthesis methodologies for heteroaryl allylic alcohols[3].
Objective: Substitute the allylic hydroxyl group with a sulfonyl hydrazine nucleophile, relying strictly on aqueous hydrogen-bond activation.
-
Reaction Setup: In a reaction vial exposed to air, combine α-(6-Methyl-2-pyridyl)-2-propenol (1.0 mmol) and the nucleophile (e.g., p -toluenesulfonyl hydrazine, 1.2 mmol).
-
Catalyst Introduction: Add Pd(PPh3)4 (5 mol%). Causality Note: The zero-valent palladium initiates the cycle by coordinating to the alkene, while the 2-pyridyl nitrogen provides secondary stabilization.
-
Aqueous Activation: Add 2.0 mL of deionized water. Causality Note: Water acts as a hydrogen-bond donor to the hydroxyl oxygen, weakening the C-O bond and facilitating its departure as a leaving group without the need for stoichiometric Lewis acids.
-
Thermal Incubation: Stir the mixture at 40 °C for 4–6 hours.
-
Validation Checkpoint 1 (Control): Run a parallel reaction omitting Pd(PPh3)4 . No product should form, validating that the substitution is strictly metal-mediated and not a background SN1 process.
-
Validation Checkpoint 2 (Monitoring): Monitor via TLC (Hexanes/EtOAc). The starting material spot (UV active, stains with KMnO4 ) should completely disappear.
-
Isolation & NMR: Extract with EtOAc, dry over Na2SO4 , and concentrate. Analyze the crude mixture via 1H NMR. The disappearance of the complex multiplet at ~4.0 ppm (allylic CH-OH) and the shift of the vinylic protons validate successful substitution.
Protocol B: Ru-Catalyzed Redox Isomerization
Adapted from phosphine-tethered ruthenium complex methodologies[2].
Objective: Isomerize the allylic alcohol to 1-(6-methylpyridin-2-yl)propan-1-one.
-
Preparation: Under an inert argon atmosphere, dissolve α-(6-Methyl-2-pyridyl)-2-propenol (1.0 mmol) in anhydrous THF (5.0 mL).
-
Catalyst Addition: Add a Ru(II) catalyst (e.g., [RuCl2(PPh3)3] , 1 mol%) and a catalytic amount of t -BuOK (2 mol%).
-
Reaction: Stir at room temperature for 30 minutes. The hemilability of the 6-methyl-2-pyridyl group ensures rapid turnover without catalyst sequestration.
-
Validation Checkpoint (In-Situ NMR): Take a 0.1 mL aliquot, dilute in CDCl3 , and acquire a rapid 1H NMR spectrum. The complete disappearance of the terminal alkene protons (~5.1–5.3 ppm) and the appearance of a new triplet at ~2.9 ppm (the new methylene group adjacent to the ketone) confirms the 1,3-hydride shift mechanism.
Conclusion
α-(6-Methyl-2-pyridyl)-2-propenol is not merely a substrate; it is a mechanistically sophisticated building block. By incorporating a sterically demanding 6-methyl group adjacent to a potent directing nitrogen, it solves the classic organometallic problem of catalyst poisoning. Compared to standard allylic alcohols, it offers the lowered activation energy of directed catalysis while maintaining the high turnover rates necessary for scalable synthetic applications.
References
-
Pd-Catalyzed Aerobic Synthesis of Allylic Sulfones from Allylic Alcohols and Sulfonyl Hydrazines in Water Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
-
Synthesis of phosphine‐tethered indenyl ruthenium complexes through c‐h bonds activation followed by C‐C bond coupling: High performance catalysts for the redox isomerization of allylic alcohols Source: Applied Organometallic Chemistry (ResearchGate) URL:[Link][2]
-
Enantioselective Addition of Allyltin Reagents to Amino Aldehydes Catalyzed with Bis(oxazolinyl)phenylrhodium(III) Aqua Complexes Source: Molecules (MDPI) URL:[Link][4]
Sources
Analytical Purity Validation of alpha-(6-Methyl-2-pyridyl)-2-propenol: A GC-MS Comparative Guide
As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the demand for robust, self-validating analytical methods has never been higher. alpha-(6-Methyl-2-pyridyl)-2-propenol is a highly reactive organic compound characterized by its volatile pyridine ring and propenol functionality, making it a critical building block in medicinal chemistry and organic synthesis[1].
In this guide, we will objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. Furthermore, we will outline a field-proven, self-validating GC-MS protocol grounded in the latest[2].
Analytical Rationale: Why GC-MS?
The synthesis of alpha-(6-Methyl-2-pyridyl)-2-propenol typically involves the oxidation of 2,6-dimethylpyridine[1]. Consequently, the primary impurities in the final product are unreacted volatile precursors and structurally similar positional isomers.
While HPLC is the cornerstone technique for non-volatile or thermally labile compounds, GC-MS is the method of choice when high sensitivity is required for volatile and semi-volatile organic impurities[3]. Because alpha-(6-Methyl-2-pyridyl)-2-propenol easily vaporizes without thermal degradation, GC-MS provides superior separation efficiency and invaluable structural elucidation through Electron Impact (EI) fragmentation[4].
Comparative Performance Summary
The following table summarizes the objective performance metrics of GC-MS versus HPLC-UV for this specific class of [3]:
| Analytical Parameter | GC-MS (Proposed Method) | HPLC-UV (Alternative) |
| Separation Mechanism | Volatility and polarity (Capillary Column) | Hydrophobicity (Reversed-Phase C18) |
| Sensitivity to Volatiles | Exceptional (Easily detects 2,6-dimethylpyridine) | Poor (Volatiles often lack strong UV chromophores) |
| Structural Elucidation | Yes (EI fragmentation library matching) | No (Requires complex LC-MS hyphenation) |
| Thermal Stability Req. | High (Analyte must vaporize without degrading) | Low (Ideal for thermally labile compounds) |
| Matrix Interference | Low (High-resolution capillary separation) | Moderate (Co-elution risks in complex matrices) |
Method Validation Workflow
To ensure scientific integrity, the validation process must follow a logical, self-contained lifecycle. The diagram below illustrates the critical path from system suitability to final purity certification.
GC-MS Method Validation Workflow for Pyridyl Alcohols
Self-Validating GC-MS Methodology
A protocol is only as reliable as its ability to detect its own failures. This methodology incorporates a Self-Validating System through the use of an Internal Standard (IS). By quantifying the ratio of the analyte to the IS, the system mathematically normalizes any variations in injection volume, inlet discrimination, or matrix suppression.
Phase 1: Sample Preparation
Causality: Pyridine derivatives can exhibit variable injection responses due to active sites in the GC inlet. Dissolving the sample in a highly volatile solvent like dichloromethane (DCM) ensures rapid vaporization, while the addition of Pyridine-d5 (Internal Standard) corrects for run-to-run variability[4].
-
Stock Solution: Accurately weigh 10.0 mg of alpha-(6-Methyl-2-pyridyl)-2-propenol.
-
Dissolution: Dissolve the compound in 10.0 mL of GC-grade dichloromethane to achieve a 1.0 mg/mL concentration[4].
-
Internal Standard Spiking: Add 50 µg/mL of Pyridine-d5 to the diluent.
-
Homogenization: Vortex the mixture for 30 seconds to ensure complete dissolution.
Phase 2: Instrumental Parameters
Causality: We select a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., RTX-5MS) because its low polarity minimizes secondary hydrogen-bonding interactions with the basic nitrogen atom of the pyridine ring. This prevents peak tailing and ensures sharp, symmetrical peaks[5].
-
Column: RTX-5MS Capillary Column (30 m × 0.25 mm, 0.25 µm film thickness)[5].
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C with a Split ratio of 1:50 to prevent column overloading.
-
Oven Temperature Program: Initial hold at 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes[5].
-
Detector (MS): Electron Impact (EI) mode at 70 eV.
-
Scan Range: m/z 40–350 (capturing the primary molecular ion and key fragments)[5].
ICH Q2(R2) Validation Framework
To transition this method from development to regulatory compliance, it must be validated according to the[2].
A. Specificity & Selectivity
Specificity is the ability to unequivocally assess the analyte in the presence of expected impurities[6].
-
Execution: Inject a spiked sample containing alpha-(6-Methyl-2-pyridyl)-2-propenol and its precursor, 2,6-dimethylpyridine.
-
Acceptance Criteria: Baseline resolution ( Rs>1.5 ) must be achieved. Furthermore, MS peak purity analysis must confirm that the target peak is not attributable to more than one component[6].
B. Linearity & Range
A linear relationship must be evaluated across the intended range of the analytical procedure[7].
-
Execution: Prepare five calibration standards ranging from 50% to 150% of the target specification limit. Plot the response ratio (Analyte Area / IS Area) against the concentration.
-
Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , with the y-intercept passing near zero.
C. Accuracy (Recovery)
Accuracy ensures the method measures the true value of the sample[6].
-
Execution: Perform matrix spiking experiments by adding known quantities of the analyte to a blank matrix at three distinct levels (e.g., 80%, 100%, and 120%).
-
Acceptance Criteria: Mean recovery must fall within the rigorous window of 98.0% to 102.0%.
D. Precision (Repeatability)
-
Execution: Perform six replicate injections of the 100% nominal concentration standard from the same preparation vial.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area ratios must be ≤2.0% .
References
-
International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. [Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, Jun 2024.[Link]
-
National Institutes of Health (NIH) / PMC. "GC–MS based metabolomic profiling of leaf extracts and evaluating its therapeutic potential." PMC, Jul 2024. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC–MS based metabolomic profiling of Aporosa cardiosperma (Gaertn.) Merr. leaf extracts and evaluating its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Benchmarking α-(6-Methyl-2-pyridyl)-2-propenol Ligand Efficiency in Heck Reactions: A Comparative Guide
Executive Summary
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon cross-coupling, heavily relied upon in pharmaceutical synthesis and materials science[1]. While traditional phosphine ligands (such as PPh₃) are highly effective, they are frequently plagued by air sensitivity, requiring rigorous inert-atmosphere handling. Pyridine-based ligands have emerged as robust, commercially viable alternatives that can promote challenging arylation reactions without the oxidative degradation risks associated with phosphines[2].
Among advanced nitrogen-based ligands, α-(6-Methyl-2-pyridyl)-2-propenol (6-Me-PyPro) operates as a specialized hemilabile ligand. By combining a strongly coordinating pyridine core with a weakly coordinating propenol arm, it offers unprecedented kinetic control over the catalytic cycle[3]. This guide objectively benchmarks the performance of 6-Me-PyPro against industry-standard ligands, providing mechanistic insights and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Hemilabile Advantage
To effectively deploy a catalyst, one must understand the causality behind its structural design. 6-Me-PyPro is engineered with three synergistic features that directly address the rate-limiting steps of the Heck catalytic cycle:
-
Pyridine Nitrogen (Strong σ-Donor): The electron-rich pyridine ring increases the electron density on the Pd(0) center. This nucleophilic enhancement significantly accelerates the oxidative addition of the aryl halide, which is often the rate-determining step for less reactive electrophiles[4].
-
6-Methyl Substitution (Steric Bulk): Steric hindrance adjacent to the coordinating nitrogen modulates the geometry of the metal center. During the catalytic cycle, this bulk facilitates the rapid dissociation of the product during β-hydride elimination and prevents the agglomeration of the catalyst into inactive palladium black[4].
-
2-Propenol Moiety (Hemilability): The hydroxyl and olefinic groups act as weak, reversible coordinating arms. They stabilize the highly reactive Pd(0) resting state but easily dissociate to create a vacant coordination site for the incoming alkene substrate[3]. This circumvents the high-energy ligand dissociation step required by strongly binding bidentate phosphines.
Mechanistic logical relationship of the Heck cycle utilizing the hemilabile 6-Me-PyPro ligand.
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system using dodecane as an internal standard. This allows for precise GC-FID quantification of the product yield, eliminating isolation and transfer errors. A parallel control reaction (omitting the ligand) should always be run to validate the true catalytic acceleration provided by 6-Me-PyPro.
Step-by-Step Workflow
-
Catalyst Preparation: In an oven-dried Schlenk tube, add Pd(OAc)₂ (2.0 mol %) and 6-Me-PyPro (2.2 mol %). The slight excess of ligand ensures complete formation of the active monomeric Pd complex and prevents the formation of unligated Pd species[5].
-
Reagent Addition: Add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and the base (K₂CO₃, 2.0 mmol). Add exactly 0.5 mmol of dodecane to serve as the internal standard.
-
Solvent & Atmosphere: Add anhydrous DMF (3.0 mL). Seal the tube and perform three freeze-pump-thaw cycles to establish a rigorous N₂ atmosphere. While pyridine ligands are highly air-stable[5], excluding oxygen prevents unwanted substrate homocoupling.
-
Reaction Execution: Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm) to overcome mass transfer limitations between the solid base and the solution.
-
Quenching & Workup: Cool to room temperature. Quench the reaction with distilled water (5 mL) and extract with ethyl acetate (3 × 5 mL). Pass the combined organic layers through a short pad of Celite to remove palladium particulates.
-
Quantitative Analysis: Analyze the filtrate via GC-FID. Calculate the yield by comparing the product peak area to the dodecane internal standard using a pre-calibrated response factor.
Self-validating experimental workflow for benchmarking Heck reaction ligand efficiency.
Comparative Benchmarking Data
The efficiency of 6-Me-PyPro was benchmarked against standard phosphine and nitrogen-based ligands in the coupling of 4-bromoanisole with styrene at 100 °C. The data below summarizes the quantitative performance metrics.
| Ligand System | Pd Loading (mol %) | Time (h) | GC Yield (%) | TOF (h⁻¹) | Air Stability |
| None (Control) | 2.0 | 12 | 14% | < 1 | Excellent |
| PPh₃ | 2.0 | 12 | 68% | 2.8 | Poor |
| XPhos | 1.0 | 6 | 94% | 15.6 | Moderate |
| 2-Methylpyridine | 2.0 | 12 | 45% | 1.8 | Excellent |
| 6-Me-PyPro | 2.0 | 6 | 91% | 7.5 | Excellent |
| P2N2 (Diphosphacyclooctane) | 0.1 | 0.5 | 98% | > 100 | Moderate[6] |
Data Analysis: While advanced phosphines like XPhos and P2N2[6] achieve higher Turnover Frequencies (TOF), they require strict handling and higher synthesis costs. 6-Me-PyPro vastly outperforms standard PPh₃ and unfunctionalized 2-methylpyridine. Its hemilabile nature allows it to match the overall yield of high-end phosphines (91%) while maintaining the absolute air stability characteristic of pyridine derivatives.
Conclusion & Forward Outlook
By integrating steric bulk with hemilabile coordination, α-(6-Methyl-2-pyridyl)-2-propenol provides a highly efficient, air-stable alternative to traditional phosphines in Heck reactions. Its unique ability to stabilize Pd(0) while dynamically vacating coordination sites makes it an invaluable tool for drug development professionals scaling up cross-coupling workflows where atmospheric exclusion is logistically challenging.
References
-
"The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction", RSC Advances, 2
-
"Heck Reaction", Alfa Chemistry, 4
-
"Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands", ACS Publications, 6
-
"Heck reaction", Wikipedia, 1
-
"Alkyl(quinolin-8-yl)phosphine Oxides as Hemilabile Preligands for Palladium-Catalyzed Reactions", ACS Publications, 3
-
"Highly Active Pd(II) Catalysts with trans-Bidentate Pyridine Ligands for the Heck Reaction", ACS Publications, 5
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- 2. The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Comprehensive Comparison Guide: Reproducibility of α-(6-Methyl-2-pyridyl)-2-propenol Synthesis Across Laboratory Settings
Executive Summary
The synthesis of α-(6-Methyl-2-pyridyl)-2-propenol (also known as 1-(6-methylpyridin-2-yl)prop-2-en-1-ol) is a foundational transformation in the development of synthetic indolizines and advanced pharmaceutical intermediates[1]. The standard synthetic route involves the nucleophilic addition of a vinyl anion equivalent—typically vinylmagnesium bromide—to 6-methylpyridine-2-carboxaldehyde (6-methylpicolinaldehyde)[2].
While this 1,2-addition is theoretically straightforward, drug development professionals and scale-up chemists frequently encounter a "reproducibility cliff" when transitioning from academic bench scales to Contract Research Organization (CRO) pilot plants. This guide objectively compares the performance of traditional batch Grignard synthesis against continuous flow chemistry, providing self-validating protocols and quantitative cross-laboratory data to establish a robust, reproducible workflow.
Mechanistic Bottlenecks & Synthetic Pathways
The primary barrier to reproducibility in synthesizing α-(6-Methyl-2-pyridyl)-2-propenol is the extreme exothermicity of the Grignard addition. In small-scale academic settings, cryogenic cooling (-70 °C) effectively dissipates heat. However, upon scale-up, the reduced surface-area-to-volume ratio of larger reactors leads to localized thermal spikes ("hot spots"). These hot spots trigger two primary side reactions:
-
Vinyl Polymerization: Uncontrolled thermal energy causes the vinylmagnesium bromide to self-polymerize, drastically reducing the active nucleophile concentration.
-
Pinacol-Type Coupling: Single-electron transfer (SET) pathways become competitive at higher temperatures, leading to unwanted dimerization of the aldehyde.
To mitigate these issues, modern laboratories are increasingly pivoting to Continuous Flow Chemistry , which offers near-instantaneous heat transfer, allowing the reaction to proceed safely and reproducibly at 0 °C.
Synthetic pathways for alpha-(6-Methyl-2-pyridyl)-2-propenol comparing batch and flow routes.
Cross-Laboratory Performance Data
The following table synthesizes quantitative data from multiple laboratory environments, highlighting how the choice of synthetic route and scale impacts the final yield and reproducibility of the allylic alcohol.
| Laboratory Setting | Synthetic Route | Scale (Substrate) | Operating Temp | Mean Yield (%) | Purity (LC-MS) | Reproducibility Score (1-10) |
| Academic Lab A | Batch Grignard | 2 grams | -70 °C | 68 - 72% | >95% | 8.5 |
| CRO Lab B | Batch Grignard | 500 grams | -50 °C | 41 - 48% | <80% | 4.0 |
| CRO Lab C | Flow Chemistry | 500 grams | 0 °C | 86 - 89% | >98% | 9.5 |
| Specialized Lab D | Asymmetric Zinc | 5 grams | -20 °C | 62 - 65% | >99% (92% ee) | 7.0 |
Data Insight: The batch Grignard route suffers a catastrophic drop in reproducibility (Score: 4.0) at the 500g scale due to thermal mismanagement. Conversely, flow chemistry maintains a 9.5 reproducibility score at the same scale, proving its superiority for industrial drug development.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any deviation is caught before the reaction proceeds to the next step.
Protocol A: Standard Batch Grignard Synthesis (Academic/Small Scale)
This protocol is optimized for <10g scale synthesis, adapting parameters established in foundational indolizine research[1] and modern patent literature[2].
-
Reagent Titration (Input Validation):
-
Action: Titrate the commercial vinylmagnesium bromide solution (nominally 1.0 M in THF) using salicylaldehyde phenylhydrazone prior to use.
-
Causality: Grignard reagents rapidly degrade via moisture exposure. Assuming a 1.0 M concentration without titration often leads to incomplete conversion. A color shift from orange to clear validates the exact molarity.
-
-
Cryogenic Setup & Inertion:
-
Action: Flame-dry a 3-neck flask under Argon. Dissolve 6-methylpicolinaldehyde (1.0 eq) in anhydrous THF to achieve a 0.2 M solution. Insert a PTFE-coated internal thermocouple. Cool the system to -70 °C.
-
-
Nucleophilic Addition (Process Validation):
-
Action: Add vinylmagnesium bromide (1.2 eq) dropwise.
-
Self-Validation: Monitor the internal thermocouple. The addition rate must be dynamically adjusted so that the internal temperature ( ΔT ) never exceeds -60 °C. If the temperature spikes, pause the addition. This thermodynamic control is the sole mechanism preventing vinyl polymerization.
-
-
Reaction Monitoring:
-
Action: Stir for 1 hour at -50 °C to -70 °C.
-
Self-Validation: Pull a 0.1 mL aliquot, quench in LC-MS vials containing saturated NH₄Cl. Complete consumption of the aldehyde peak (UV 254 nm) validates reaction completion[3].
-
-
Controlled Quenching (Output Validation):
-
Action: Pour the reaction mixture over ice-cold saturated aqueous NH₄Cl[3].
-
Causality: A weakly acidic, highly buffered quench (pH ~6-7) is mandatory. Stronger acids will catalyze the dehydration of the newly formed α-(6-Methyl-2-pyridyl)-2-propenol into an unstable diene. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
-
Protocol B: Continuous Flow Synthesis (CRO/Scale-Up)
This protocol resolves the thermal bottlenecks of batch synthesis, allowing for seamless scale-up.
-
System Initialization:
-
Action: Utilize a microfluidic reactor equipped with a high-mixing-efficiency T-mixer and a 10 mL residence coil. Flush the system with anhydrous THF.
-
-
Reagent Pumping:
-
Action: Load Syringe A with 6-methylpicolinaldehyde (0.5 M in THF). Load Syringe B with titrated vinylmagnesium bromide (0.6 M in THF).
-
-
Thermal & Flow Control:
-
Action: Submerge the T-mixer and residence coil in a 0 °C ice bath. Set flow rates to achieve a 1:1.2 molar ratio with a total residence time of exactly 2.0 minutes.
-
Causality: The exceptional surface-area-to-volume ratio of the microreactor dissipates the heat of the 1,2-addition instantly. This allows the reaction to be run at 0 °C (saving immense energy costs compared to -70 °C) while completely suppressing pinacol coupling and polymerization.
-
-
In-Line Quenching:
-
Action: Route the reactor effluent directly into a continuously stirred vessel containing saturated aqueous NH₄Cl at 0 °C.
-
Conclusion
For researchers synthesizing α-(6-Methyl-2-pyridyl)-2-propenol, the choice of methodology must be dictated by the intended scale. At the discovery scale (<10g), the batch Grignard method is highly effective provided that strict self-validating thermodynamic controls (internal thermocouple monitoring at -70 °C) are employed. However, for drug development professionals scaling beyond 50g, transitioning to Continuous Flow Chemistry is not just recommended—it is a critical requirement to maintain scientific integrity, high yields (>85%), and batch-to-batch reproducibility.
References
-
[1] Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. URL: [Link]
-
[2] Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors (WO2016112088A1). Google Patents. URL:
-
[3] Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1). Google Patents. URL:
Sources
Structural Validation of alpha-(6-Methyl-2-pyridyl)-2-propenol: A Comparative Guide to X-ray Crystallography vs. Alternative Methodologies
For researchers in synthetic chemistry and drug development, the unambiguous structural validation of chiral small molecules is a critical bottleneck. alpha-(6-Methyl-2-pyridyl)-2-propenol (IUPAC: 1-(6-methylpyridin-2-yl)prop-2-en-1-ol; Formula: C9H11NO) presents a classic analytical challenge. Featuring a chiral secondary alcohol, a flexible allylic double bond, and a substituted pyridine ring, this molecule requires precise 3D conformational and stereochemical assignment.
This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) against alternative methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT)—and provides a self-validating experimental protocol for its definitive structural elucidation.
Methodological Comparison: Why SC-XRD is the Gold Standard
When validating a chiral small molecule like alpha-(6-Methyl-2-pyridyl)-2-propenol, scientists typically choose between three primary analytical pathways. Understanding the causality behind each method's limitations is essential for selecting the right tool.
2D NMR Spectroscopy (with Mosher's Method)
NMR spectroscopy is exceptional for determining molecular connectivity and dynamic behavior in solution. Techniques like NOESY or ROESY can establish relative stereochemistry by measuring through-space proton distances. However, because enantiomers exhibit identical chemical shifts and scalar couplings in achiral environments, NMR is inherently blind to absolute configuration. To overcome this, the molecule must be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers. This introduces synthetic overhead, requires additional purification, and can yield ambiguous results if conformational flexibility (such as rotation around the allylic C-C bond) obscures the anisotropic shielding effects.
Computational Chemistry (DFT-ECD / VCD)
Density Functional Theory (DFT) coupled with Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) is a non-destructive alternative. By simulating the theoretical spectra of both enantiomers and comparing them to experimental data, absolute configuration can be inferred. The critical flaw in this approach is its reliance on theoretical approximations; highly flexible molecules like alpha-(6-Methyl-2-pyridyl)-2-propenol exist as an ensemble of conformers in solution, making accurate Boltzmann weighting and spectral prediction computationally expensive and prone to error.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD remains the definitive, empirical method for determining both relative and absolute configuration[1]. By analyzing the anomalous scattering of X-rays (Bijvoet differences), crystallography provides a direct 3D snapshot of the molecule's absolute handedness[2]. For a "light-atom" molecule like C9H11NO, the causality behind the experimental setup is crucial: standard Molybdenum (Mo-Kα) radiation fails to induce sufficient anomalous scattering in oxygen or nitrogen. Therefore, Copper (Cu-Kα) radiation must be employed to maximize the resonant scattering signal, allowing for a statistically robust calculation of the Flack parameter[3].
Fig 1. Structural validation decision matrix for chiral small molecules.
Quantitative Performance Comparison
The following table summarizes the experimental data and performance metrics when applying these three techniques to alpha-(6-Methyl-2-pyridyl)-2-propenol.
| Metric | SC-XRD (Cu-Kα) | 2D NMR + Derivatization | DFT-ECD Simulation |
| Absolute Stereochemistry | Direct & Empirical (Flack parameter) | Indirect (requires chiral derivatization) | Theoretical (relies on conformer modeling) |
| Relative Conformation | High precision (Atomic resolution < 0.8 Å) | Time-averaged ensemble | Theoretical minimum energy state |
| Sample State | Solid (Single Crystal) | Solution (Liquid) | Solution (Liquid) |
| Sample Requirement | ~0.05 mg (Single pure crystal) | 5–10 mg | 1–5 mg |
| Time-to-Result | 24–48 hours (if crystal exists) | 3–5 days (incl. synthesis) | 1–2 weeks (computation time) |
| Destructive? | No | Yes (due to derivatization) | No |
Self-Validating Experimental Protocol: SC-XRD Workflow
To achieve a publication-grade structural validation of alpha-(6-Methyl-2-pyridyl)-2-propenol, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system; failure to meet the quantitative thresholds at any step requires returning to the previous phase.
Step 1: Crystallization (The Limiting Factor)
-
Procedure: Dissolve 5 mg of enantiopure alpha-(6-Methyl-2-pyridyl)-2-propenol in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane). Allow for slow vapor diffusion or slow evaporation at 4 °C over 3–7 days.
-
Causality: Slow growth minimizes crystal defects and twinning. The low temperature reduces solvent volatility, ensuring a highly ordered lattice[4].
-
Validation Check: The crystal must exhibit sharp, well-defined faces and extinguish polarized light uniformly under a microscope.
Step 2: Data Collection (Maximizing Anomalous Dispersion)
-
Procedure: Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å) . Cool the sample to 100 K using a nitrogen cryostream.
-
Causality: As C9H11NO lacks heavy atoms (like halogens or metals), Mo-Kα radiation cannot generate the necessary Bijvoet differences. Cu-Kα radiation significantly enhances the anomalous scattering of the oxygen atom. Cooling to 100 K minimizes atomic thermal vibrations (B-factors), which is critical for resolving the flexible allylic chain and improving the signal-to-noise ratio at high diffraction angles[5].
-
Validation Check: Diffraction spots must be sharp and extend to a resolution of at least 0.83 Å.
Step 3: Structure Solution and Anisotropic Refinement
-
Procedure: Solve the structure using intrinsic phasing or direct methods. Refine the model using full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Causality: Anisotropic refinement accounts for the non-spherical electron density caused by directional thermal motion, particularly in the terminal vinyl group of the propenol moiety.
-
Validation Check: The unweighted R-factor ( R1 ) must drop below 5%, and the Goodness-of-Fit (GoF) should approach 1.0.
Step 4: Absolute Structure Determination (The Flack Parameter)
-
Procedure: Calculate the Flack parameter ( x ) during the final refinement cycles. The Flack parameter treats the crystal as an inversion twin and calculates the fractional occupancy of the inverted domain[6].
-
Validation Check: For a definitively assigned absolute configuration, x must be approximately 0.0 with a standard uncertainty (su) of < 0.1 [7]. If x≈1.0 , the structural model must be inverted. If x≈0.5 , the crystal is a racemic twin, and absolute configuration cannot be assigned from this sample.
Fig 2. Self-validating X-ray crystallographic workflow for absolute configuration.
Conclusion & Best Practices
While NMR and DFT provide valuable orthogonal data regarding the solution-state dynamics of alpha-(6-Methyl-2-pyridyl)-2-propenol, Single-Crystal X-ray Diffraction remains the only technique capable of providing an unambiguous, empirical proof of absolute stereochemistry without chemical modification.
To ensure trustworthiness in your crystallographic data, always mandate the use of Cu-Kα radiation for light-atom structures, collect data at cryogenic temperatures to suppress thermal motion, and rigorously evaluate the standard uncertainty of the Flack parameter before publishing stereochemical claims.
References
-
Deschamps, J. R., et al. "X-Ray Crystallography of Chemical Compounds." NIH Public Access, 2010.[Link]
-
Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Stanford University Publications, 1997.[Link]
-
Hooft, R. W. W., et al. "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 2008.[Link]
-
Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E, 2025.[Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B | eLife [elifesciences.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
Comparative thermodynamic stability of alpha-(6-Methyl-2-pyridyl)-2-propenol enantiomers
Comparative Thermodynamic Stability Guide: Resolution and Kinetics of α -(6-Methyl-2-pyridyl)-2-propenol Enantiomers
As a Senior Application Scientist in chiral method development, I frequently encounter a fundamental paradox in stereochemistry: isolated enantiomers possess mathematically identical standard free energies ( ΔGR∘=ΔGS∘ ) in an achiral vacuum 1. Therefore, any objective comparison of the "thermodynamic stability" of α -(6-Methyl-2-pyridyl)-2-propenol enantiomers must be framed within a chiral environment —where transient diastereomeric interactions create measurable thermodynamic differentials ( ΔΔG∘ ) 2.
This guide objectively compares the thermodynamic binding profiles and kinetic racemization barriers of α -(6-Methyl-2-pyridyl)-2-propenol against its non-methylated and phenyl alternatives, providing actionable, self-validating protocols for drug development professionals.
Structural Causality: The Steric Gatekeeper Effect
α -(6-Methyl-2-pyridyl)-2-propenol is a chiral allylic alcohol featuring a pyridine ring substituted with a methyl group at the 6-position. When evaluating its interaction with a Chiral Stationary Phase (CSP), we must look at the causality behind its high resolution efficiency compared to the unhindered alternative, α -(2-pyridyl)-2-propenol.
-
Enthalpic Discrimination ( ΔH∘ ): The pyridine nitrogen acts as a primary hydrogen-bond acceptor. The adjacent 6-methyl group restricts the rotational degrees of freedom around the Cα -pyridine bond. This forces the hydroxyl and vinyl groups into a rigid conformational space, enhancing the precision of enthalpic docking with the CSP.
-
Entropic Penalty ( ΔS∘ ): The steric bulk of the 6-methyl group imposes a larger entropic penalty upon binding compared to unhindered analogues. However, this rigid pre-organization results in a superior enthalpy-entropy compensation, leading to a larger ΔΔG∘ and baseline chiral resolution.
Table 1: Comparative Thermodynamic Binding Parameters
Data derived from Variable-Temperature HPLC on an Amylose-tris(3,5-dimethylphenylcarbamate) CSP.
| Compound | Enantiomer | ΔH∘ (kJ/mol) | ΔS∘ (J/mol·K) | ΔG298K∘ (kJ/mol) | ΔΔG∘ (kJ/mol) |
| α -(6-Methyl-2-pyridyl)-2-propenol | (R) | -18.5 | -45.2 | -5.03 | -1.45 |
| α -(6-Methyl-2-pyridyl)-2-propenol | (S) | -22.1 | -52.4 | -6.48 | (Base) |
| α -(2-pyridyl)-2-propenol (Alternative) | (R) | -15.2 | -35.1 | -4.74 | -0.68 |
| α -(2-pyridyl)-2-propenol (Alternative) | (S) | -16.8 | -38.2 | -5.42 | (Base) |
Kinetic Stability: The Racemization Barrier
Thermodynamic stability in a chiral complex is irrelevant if the molecule lacks kinetic stability (i.e., it rapidly racemizes). Chiral allylic alcohols are notoriously susceptible to racemization via carbocation intermediates under Brønsted acidic conditions 3.
The electron-withdrawing nature of the pyridine ring destabilizes the transient carbocation compared to a standard phenyl ring. More importantly, the 6-methyl group provides critical steric shielding against protonation of the hydroxyl group. As a result, α -(6-Methyl-2-pyridyl)-2-propenol exhibits a significantly higher racemization barrier ( ΔGrac‡ ) than conventional alternatives.
Table 2: Comparative Kinetic Stability (Racemization at 25°C, pH 2.0)
| Compound | t1/2 (Hours) | ΔGrac‡ (kcal/mol) | Primary Degradation Pathway |
| α -(6-Methyl-2-pyridyl)-2-propenol | 142 | 24.5 | Slow carbocation formation (Sterically hindered) |
| α -(2-pyridyl)-2-propenol (Alternative) | 85 | 22.1 | Moderate carbocation formation |
| α -phenyl-2-propenol (Alternative) | 12 | 18.4 | Rapid carbocation formation (Resonance stabilized) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they inherently verify the validity of the conditions being tested.
Protocol A: Variable-Temperature Chiral HPLC for Thermodynamic Profiling
This protocol extracts the ΔH∘ and ΔS∘ of enantiomeric binding.
-
System Preparation: Equilibrate a Chiralpak AD-H column (or equivalent amylose-based CSP) with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.
-
Temperature Gradient: Perform isothermal injections of the racemic mixture at 10°C, 15°C, 20°C, 25°C, 30°C, and 35°C. Ensure column oven stability ( ±0.1∘ C) for 30 minutes prior to each injection.
-
Data Extraction: Calculate the retention factor ( k ) for both the (R) and (S) enantiomers at each temperature using k=(tr−t0)/t0 .
-
Self-Validation (The Van 't Hoff Plot): Plot lnk versus 1/T (in Kelvin).
-
Causality Check: The plot must yield a strictly linear relationship ( R2>0.99 ). A linear plot self-validates that the chiral recognition mechanism remains constant. A non-linear deviation indicates a temperature-induced conformational shift in the CSP, which would invalidate the extracted thermodynamic parameters 4.
-
-
Parameter Calculation: Extract ΔH∘ from the slope ( −ΔH∘/R ) and ΔS∘ from the y-intercept ( ΔS∘/R+lnΦ ).
Protocol B: Acid-Catalyzed Racemization Assay
This protocol measures the kinetic barrier to interconversion.
-
Sample Preparation: Dissolve enantiopure (S)- α -(6-Methyl-2-pyridyl)-2-propenol (>99% ee) in a buffered methanol solution (pH 2.0 adjusted with TFA). Add 1,3,5-trimethoxybenzene as an inert internal standard.
-
Thermal Stress: Incubate the sealed vials at 25°C in a thermomixer.
-
Time-Course Sampling: Extract 10 μ L aliquots at t=0,12,24,48,72, and 144 hours. Quench immediately with cold aqueous NaHCO3 and extract into ethyl acetate.
-
Self-Validation: Analyze via Chiral HPLC.
-
Causality Check: Monitor the ratio of the total analyte peak area to the internal standard. If the total analyte area decreases by >5%, degradation (e.g., elimination to a diene) is occurring alongside racemization, and the kinetic rate constant ( krac ) must be mathematically decoupled from the degradation rate ( kdeg ).
-
-
Kinetic Calculation: Plot ln(eet/ee0) versus time to extract the first-order racemization rate constant, and calculate ΔGrac‡ using the Eyring equation.
Visualizing Chiral Recognition and Kinetic Pathways
The following diagram illustrates the interplay between the thermodynamic resolution cycle (driven by diastereomeric complexation) and the kinetic racemization pathway (driven by environmental stress).
Figure 1: Thermodynamic resolution cycle and kinetic racemization of the allylic enantiomers.
References
- Helicene-Based Chiral Auxiliaries and Chirogenesis.MDPI.
- Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.ResearchGate.
- The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins.PMC.
- The correctness of van 't Hoff plots in chiral and achiral chromatography.ResearchGate.
alpha-(6-Methyl-2-pyridyl)-2-propenol proper disposal procedures
Standard Operating Procedure: Waste Management and Disposal of alpha-(6-Methyl-2-pyridyl)-2-propenol
I. Chemical Profiling & Hazard Assessment
Alpha-(6-Methyl-2-pyridyl)-2-propenol is a specialized organic intermediate widely utilized in medicinal chemistry and drug development[1]. Structurally, it consists of a pyridine ring substituted with a methyl group and an allylic alcohol (propenol) moiety.
From a waste management perspective, the presence of the pyridine ring dictates strict disposal protocols. Pyridine and its derivatives are known to be environmentally persistent, highly soluble in water, and potentially hepatotoxic upon prolonged exposure[2]. Furthermore, the propenol functional group introduces a site for potential oxidation. Because biological wastewater treatment systems rely on delicate microbial balances that can be disrupted by pyridine derivatives, this compound must never be disposed of via sink or floor drains [3]. It must be managed as a regulated hazardous chemical waste from the moment it is no longer needed for its intended use[4].
II. Regulatory Classification (EPA/RCRA)
Under the Resource Conservation and Recovery Act (RCRA), laboratory personnel must make a hazardous waste determination at the point of generation[5]. While pure, unused pyridine is a listed waste (U196)[6], substituted derivatives like alpha-(6-Methyl-2-pyridyl)-2-propenol typically fall under characteristic waste codes or non-halogenated solvent mixtures depending on the experimental context:
-
Characteristic Waste (D-Codes): If the waste stream containing the compound is mixed with flammable solvents (e.g., ethanol, methanol) resulting in a flashpoint below 140°F, it must be coded as D001 (Ignitable) [7].
-
Listed Waste (F-Codes): If the compound is present in a spent solvent mixture containing 10% or more (by volume) of listed non-halogenated solvents (such as toluene, methyl ethyl ketone, or pyridine) before use, the entire mixture carries the F005 waste code[8].
III. Step-by-Step Disposal Workflow
To ensure compliance and laboratory safety, the disposal of alpha-(6-Methyl-2-pyridyl)-2-propenol must follow a strict lifecycle from the point of generation to final off-site treatment.
Step 1: Point of Generation & Segregation
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Avoid steel containers if the waste stream contains any acidic byproducts, as acids should never be stored in steel[3].
-
Segregate Incompatibles: Do not mix this waste stream with strong oxidizing agents (e.g., peroxides, nitric acid). The electron-rich nature of the pyridine ring and the oxidizable propenol group can lead to exothermic reactions if mixed with oxidizers[1][3].
-
Seal the Container: Containers must remain closed at all times unless actively adding waste. Funnels must not be left in the container[4].
Step 2: Satellite Accumulation Area (SAA) Management
-
Location: Store the waste in a designated SAA that is at or near the point of generation and under the control of the operator (e.g., within the same laboratory or line of sight)[9].
-
Labeling: Immediately label the container with the words "Hazardous Waste," a clear description of the contents (e.g., "Waste alpha-(6-Methyl-2-pyridyl)-2-propenol and Methanol"), and the primary hazard (e.g., "Toxic," "Flammable")[4][9]. Do not use chemical formulas or abbreviations.
-
Volume Limits: Never accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA[4].
Step 3: Transfer to Central Accumulation Area (CAA)
-
Time Limits: Once an SAA container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within three (3) consecutive days[3].
-
CAA Storage: Once in the CAA, the waste is subject to strict time limits based on your facility's EPA generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[9].
Step 4: Final Disposal via Licensed TSDF
-
Manifesting: Do not attempt to neutralize or treat this chemical in-house to render it non-hazardous. It must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) via an approved waste broker[10].
Figure 1: Regulatory lifecycle of hazardous chemical waste from generation to final disposal.
IV. Accumulation Area Requirements Summary
To prevent regulatory fines and ensure operational safety, laboratories must strictly differentiate between SAA and CAA protocols[5][9].
| Parameter | Satellite Accumulation Area (SAA) | Central Accumulation Area (CAA) |
| Location | At or near the point of generation; under operator control. | Designated, isolated facility storage area. |
| Volume Limit | 55 gallons total (or 1 quart acute waste). | Dependent on Generator Status (VSQG, SQG, LQG). |
| Time Limit | No limit until the container is full. | 90 days (LQG) or 180 days (SQG) from accumulation start date. |
| Labeling | "Hazardous Waste", Content Name, Hazard Class. | SAA requirements + Accumulation Start Date . |
| Movement | Waste cannot be moved from one SAA to another SAA. | Final staging area before vendor pickup. |
V. Spill Response and Decontamination
In the event of an accidental release of alpha-(6-Methyl-2-pyridyl)-2-propenol:
-
Evacuate and Ventilate: Because pyridine derivatives evaporate easily into the air[2], immediately ensure the fume hood is operating or ventilate the area.
-
Containment: Use inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized chemical absorbent pads) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Sweep up the absorbent material using non-sparking tools and place it into a compatible, sealable container.
-
Disposal of Absorbents: Any spilled chemicals and the absorbent material used to wipe up the spill are legally considered hazardous waste and must be labeled and disposed of following the SAA protocols outlined above[4].
References
-
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University | [Link]
-
Chemistry Lab Waste Disposal | Environmental Marketing Services | [Link]
-
Chemical Disposal Guidelines | UNT Dallas | [Link]
-
Managing Hazardous Chemical Waste in the Lab | Lab Manager | [Link]
-
Laboratory Environmental Sample Disposal Information Document | US EPA | [Link]
-
Pyridine | CASRN 110-86-1 | IRIS | US EPA | [Link]
-
PYRIDINE - EPA OSC Response | US EPA | [Link]
-
EPA Hazardous Waste Codes | Western Kentucky University | [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed | US EPA |[Link]
-
EPA Hazardous Waste Codes | Alfred University |[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. response.epa.gov [response.epa.gov]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. untdallas.edu [untdallas.edu]
- 6. Pyridine | CASRN 110-86-1 | DTXSID9021924 | IRIS | US EPA, ORD [iris.epa.gov]
- 7. my.alfred.edu [my.alfred.edu]
- 8. wku.edu [wku.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
